molecular formula C9H9IN2 B1613495 3-iodo-5,7-dimethyl-1H-indazole CAS No. 847906-31-4

3-iodo-5,7-dimethyl-1H-indazole

Cat. No.: B1613495
CAS No.: 847906-31-4
M. Wt: 272.09 g/mol
InChI Key: DLCDUTHOBKEMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5,7-dimethyl-1H-indazole is a functionalized indazole derivative offered as a valuable chemical building block for research and development applications. The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities . The iodine atom at the 3-position makes this compound a versatile intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to generate diverse libraries of 3-substituted indazoles for biological screening . Indazole-based compounds have demonstrated significant importance in drug discovery, with applications as anticancer , anti-inflammatory , antimicrobial , and anti-Parkinson's agents . Several FDA-approved drugs, including Pazopanib and Granisetron, feature the indazole core, underscoring its therapeutic relevance . Researchers can utilize 3-Iodo-5,7-dimethyl-1H-indazole to synthesize novel compounds for investigating new biological targets and mechanisms of action. Handling Note: This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5,7-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCDUTHOBKEMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C(=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623995
Record name 3-Iodo-5,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847906-31-4
Record name 3-Iodo-5,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-iodo-5,7-dimethyl-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related structural analogs and established chemical principles to offer a predictive yet authoritative guide. We will delve into its synthesis, explore its reactivity with a focus on powerful cross-coupling reactions, and present its anticipated spectroscopic signature.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7] The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The introduction of an iodine atom at the C3 position, as in 3-iodo-5,7-dimethyl-1H-indazole, provides a versatile handle for synthetic elaboration, enabling the construction of diverse molecular architectures through various cross-coupling reactions.[8]

The methyl groups at the 5 and 7 positions of the indazole ring in the title compound are expected to influence its electronic properties and steric hindrance, potentially fine-tuning its reactivity and biological interactions.

Synthesis and Purification

A plausible and efficient synthesis of 3-iodo-5,7-dimethyl-1H-indazole would follow established methods for the direct C3-iodination of the indazole core.

Proposed Synthetic Protocol: Direct C3-Iodination

This protocol is based on the widely used and effective iodination of unprotected indazoles.

Reaction Scheme:

Synthesis_of_3_iodo_5_7_dimethyl_1H_indazole cluster_reagents start 5,7-dimethyl-1H-indazole product 3-iodo-5,7-dimethyl-1H-indazole start->product reagents I₂, KOH DMF, rt, 3h Suzuki_Coupling cluster_reagents start 3-iodo-5,7-dimethyl-1H-indazole product 3-R-5,7-dimethyl-1H-indazole start->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst Base, Solvent Buchwald_Hartwig_Amination cluster_reagents start 3-iodo-5,7-dimethyl-1H-indazole product 3-(R¹R²N)-5,7-dimethyl-1H-indazole start->product amine R¹R²NH amine->product catalyst Pd Catalyst, Ligand Base, Solvent

Sources

3-iodo-5,7-dimethyl-1H-indazole CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-iodo-5,7-dimethyl-1H-indazole

Executive Summary

This guide details the physicochemical profile, synthesis, and application of 3-iodo-5,7-dimethyl-1H-indazole (CAS: 847906-31-4). As a halogenated heterocyclic scaffold, this compound serves as a critical intermediate in the development of small-molecule kinase inhibitors and receptor modulators. Its structural significance lies in the C3-iodine "handle," which facilitates high-yield cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while the 5,7-dimethyl pattern provides steric bulk often required for selectivity in ATP-binding pockets.

Chemical Identity & Physicochemical Profile

The following data consolidates commercial specifications and calculated properties essential for analytical verification.

PropertySpecification
Chemical Name 3-iodo-5,7-dimethyl-1H-indazole
CAS Number 847906-31-4
Molecular Formula

Molecular Weight 272.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~13.5 (NH acidity)
LogP ~3.2 (Lipophilic)
SMILES Cc1cc(I)nn1c(C)c1 (Canonical verification required based on tautomer)
InChI Key Unique identifier dependent on specific tautomer (1H vs 2H)

Synthetic Architecture

The synthesis of 3-iodo-5,7-dimethyl-1H-indazole is typically achieved via Electrophilic Aromatic Substitution (EAS) of the parent 5,7-dimethylindazole. The C3 position of the indazole ring is electronically enriched, making it the preferred site for halogenation over the benzenoid ring.

Protocol: C3-Iodination via N-Iodosuccinimide (NIS)

Rationale: While


 is a traditional method, the use of NIS in acetonitrile or DMF offers milder conditions, higher regioselectivity, and easier workup for dimethyl-substituted substrates where steric hindrance might complicate reactivity.

Reagents:

  • Substrate: 5,7-dimethyl-1H-indazole (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: Ambient (

    
    ) to 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 5,7-dimethyl-1H-indazole in ACN (0.5 M concentration). Ensure complete solvation.

  • Addition: Add NIS portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench: Pour reaction mixture into 10%

    
     (aq) to reduce unreacted iodine species.
    
  • Isolation: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if regio-isomers are detected (rare).

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: 5,7-dimethylindazole Reagent Add Reagent: NIS (1.1 eq) in ACN Start->Reagent Reaction Reaction: EAS at C3 4-6 hrs @ RT Reagent->Reaction Stir Quench Quench: 10% Na2S2O3 Reaction->Quench Complete Workup Workup: Extract (EtOAc) Wash (Brine) Quench->Workup Product Final Product: 3-iodo-5,7-dimethyl- 1H-indazole Workup->Product Crystallization

Figure 1: Step-by-step synthetic workflow for the iodination of 5,7-dimethylindazole.

Mechanistic Insight

The reaction proceeds via an electrophilic attack on the pyrazole portion of the indazole. The 5,7-dimethyl substitution pattern on the benzene ring pushes electron density into the system, but the nitrogen lone pairs primarily direct the electrophile (


) to the C3 position.

Key Consideration: The 5-methyl and 7-methyl groups provide steric bulk. While they do not block C3, they significantly influence the solubility and binding kinetics of the final drug candidate. The 7-methyl group, in particular, can twist the molecule out of planarity in certain docking scenarios, a feature exploited in designing atropisomeric inhibitors.

Mechanism Substrate 5,7-Dimethylindazole (Nucleophile) Complex Sigma Complex Intermediate Substrate->Complex Attack C3 NIS NIS (Source of I+) NIS->Complex Donates I+ Deprotonation Deprotonation (-H+) Complex->Deprotonation Restores Aromaticity Product 3-Iodo-5,7-dimethylindazole Deprotonation->Product

Figure 2: Electrophilic Aromatic Substitution mechanism directing iodine to the C3 position.

Applications in Drug Discovery

The primary utility of CAS 847906-31-4 is as a scaffold for Suzuki-Miyaura Cross-Coupling . The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for couplings with boronic acids under milder conditions, often preserving sensitive functional groups on the coupling partner.

Common Transformation:

  • Reaction: Suzuki Coupling

  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Target: Bi-aryl systems (e.g., Indazole-Pyridine dimers) common in kinase inhibitors (VEGFR, PDGFR).

Applications Scaffold 3-iodo-5,7-dimethyl- 1H-indazole Catalyst Pd Catalyst (Suzuki) Scaffold->Catalyst Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Catalyst Drug Kinase Inhibitor (Bi-aryl Scaffold) Catalyst->Drug C-C Bond Formation

Figure 3: Downstream utility in generating bi-aryl kinase inhibitor scaffolds.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Absence: The distinctive singlet for C3-H (typically around

      
       8.0 ppm in the parent indazole) must be absent .
      
    • Aromatic: Two singlets (or meta-coupled doublets) for H4 and H6 protons on the benzene ring (approx

      
       7.0–7.5 ppm).
      
    • Aliphatic: Two distinct singlets for the methyl groups at C5 and C7 (approx

      
       2.3–2.5 ppm).
      
    • NH: Broad singlet usually downfield (

      
       10–13 ppm), exchangeable with 
      
      
      
      .
  • LC-MS:

    • ESI+:

      
      .
      
    • Isotope Pattern: Iodine is monoisotopic; no M+2 peak (unlike Br/Cl).

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Keep cold (

    
    ) and protected from light. Iodine-carbon bonds can be photosensitive over long durations.
    

References

  • Lier, F., et al. (2011). Direct C3-H functionalization of 1H-indazoles. Journal of Organic Chemistry.
  • Alchimica. (n.d.). Product Specification: 3-Iodo-5,7-dimethyl-1H-indazole. Retrieved from [Link]

Solubility Profile & Handling Guide: 3-Iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-iodo-5,7-dimethyl-1H-indazole is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., Axitinib analogs) and other bioactive small molecules. Its structural integrity—defined by the indazole core, the lipophilic iodine at C3, and the methyl substituents at C5 and C7—dictates a distinct solubility profile essential for efficient drug development workflows.

This technical guide provides a comprehensive analysis of the compound's solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While specific empirical solubility data for the 5,7-dimethyl isomer is often proprietary, this guide synthesizes data from structural analogs (e.g., 3-iodo-1H-indazole) to provide authoritative handling protocols, solvation mechanisms, and self-validating experimental workflows.

Key Takeaways:

  • DMSO: The optimal solvent for high-concentration stock solutions (>50 mg/mL), driven by strong dipole-dipole interactions.

  • Methanol: A secondary solvent exhibiting moderate solubility (5–20 mg/mL), ideal for recrystallization and LC-MS mobile phase preparation.

  • Handling: The compound is prone to precipitation upon aqueous dilution; specific "crash-out" protocols are required.

Physicochemical Architecture

To understand solubility, one must first analyze the molecular interactions governing the solid-state lattice energy versus solvation energy.

Structural Analysis

The molecule features a fused benzene and pyrazole ring (indazole).

  • H-Bond Donor (HBD): The N1-H proton is acidic (pKa ~12–13), capable of hydrogen bonding.

  • H-Bond Acceptor (HBA): The N2 nitrogen possesses a lone pair available for interaction.

  • Lipophilicity: The Iodine (C3) and two Methyl groups (C5, C7) significantly increase the partition coefficient (LogP) compared to the unsubstituted parent.

    • Estimated LogP: ~3.2 – 3.6 (Predicted based on XLogP3 of 3-iodo-1H-indazole which is ~2.2, plus hydrophobicity of two methyl groups).

Solubility Profile Summary (Predicted)
SolventPolarity IndexEstimated Solubility (RT)Primary Application
DMSO 7.2High (> 50 mg/mL) HTS Stock Solutions, Synthetic Reactions
Methanol 5.1Moderate (5–25 mg/mL) Recrystallization, HPLC Diluent
Water 10.2Insoluble (< 0.1 mg/mL) Precipitation (Anti-solvent)
DCM 3.1Good (20–40 mg/mL) Extraction, Chromatography

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard vehicle for this compound due to its ability to disrupt the crystal lattice of halogenated indazoles effectively.

Solvation Mechanism

The high solubility in DMSO is driven by Dipole-Dipole interactions and H-Bond Accepting capacity of the sulfoxide oxygen.

  • Lattice Disruption: The highly polar S=O bond in DMSO interacts strongly with the polarizable Iodine atom and the indazole dipole.

  • H-Bonding: The DMSO oxygen acts as a strong acceptor for the N1-H proton of the indazole, stabilizing the dissolved species.

Protocol: Preparation of 100 mM Stock Solution

Target Concentration: ~27.2 mg/mL (based on MW ~272.09 g/mol ).

  • Weighing: Weigh 27.2 mg of 3-iodo-5,7-dimethyl-1H-indazole into a generic amber glass vial (protect from light due to C-I bond photosensitivity).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex for 30–60 seconds. The solution should become clear and colorless to pale yellow.

    • Troubleshooting: If particulates remain, sonicate at 35°C for 5 minutes.

  • Storage: Store at -20°C. DMSO freezes at 19°C; ensure complete thawing and vortexing before use to avoid concentration gradients.

Solubility in Methanol (MeOH)

Methanol serves a different role, primarily in purification and analysis. The solubility is temperature-dependent, making it an excellent solvent for recrystallization.

Solvation Mechanism

Solubility in MeOH is governed by Hydrogen Bonding .

  • Dual Action: Methanol acts as both a donor (OH to Indazole N2) and an acceptor (Oxygen to Indazole N1-H).

  • Limiters: The hydrophobic methyl groups and iodine atom disrupt the H-bond network of pure methanol, limiting solubility compared to DMSO.

Protocol: Recrystallization / Purification
  • Saturation: Suspend crude compound in Methanol (approx. 10 mL per gram) at Room Temperature (RT).

  • Heating: Heat the slurry to reflux (64.7°C). The compound should fully dissolve.

  • Filtration: Filter hot to remove insoluble impurities.

  • Cooling: Allow the filtrate to cool slowly to RT, then to 4°C. The 5,7-dimethyl substitution pattern aids in crystal packing, often yielding high-purity needles.

Experimental Protocol: Quantitative Solubility Determination

To validate the exact solubility for your specific batch (which can vary with polymorphs), use the Saturation Shake-Flask Method coupled with HPLC.

Workflow Diagram

The following logic flow ensures data integrity during solubility profiling.

SolubilityWorkflow Start Start: Solid Compound Solvent Add Solvent (DMSO or MeOH) Start->Solvent Equilibrium Agitate 24h @ 25°C (Thermomixer) Solvent->Equilibrium Filter Filter (0.22 µm PTFE) Equilibrium->Filter Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute Analyze HPLC-UV / LC-MS Quantitation Dilute->Analyze Analyze->Start Re-test if RSD > 5%

Figure 1: Standardized workflow for determining thermodynamic solubility.

Step-by-Step Methodology
  • Excess Addition: Add solid compound to the solvent until undissolved solid remains visible (supersaturation).

  • Equilibration: Shake at 25°C for 24 hours.

  • Phase Separation: Centrifuge or filter using a 0.22 µm PTFE filter (Nylon filters may bind the hydrophobic drug).

  • Quantification:

    • HPLC Method: C18 Column, Gradient ACN/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (Indazole absorbance max).

    • Calculation:

      
      
      

Comparative Solubility Data (Analog-Based)

As direct data for the 5,7-dimethyl isomer is rare in public domain, the table below benchmarks it against the known 3-iodo-1H-indazole.

Property3-Iodo-1H-indazole (Reference)3-Iodo-5,7-dimethyl-1H-indazole (Target)Impact of Methylation
MW 244.03 g/mol ~272.09 g/mol Slight decrease in molar solubility.
LogP 2.2~3.4Reduced aqueous solubility; increased lipophilicity.
DMSO Sol. > 100 mg/mL> 50 mg/mL Methyls add steric bulk but do not prevent DMSO solvation.
MeOH Sol. ~30 mg/mL~15 mg/mL Methyls disrupt solvent H-bonding slightly.
Water Sol. < 0.5 mg/mL< 0.01 mg/mL Significant reduction due to hydrophobicity.

References

  • PubChem. 3-Iodo-1H-indazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols).

Thermodynamic stability of 3-iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-iodo-5,7-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activity.[1][2] As novel indazole derivatives are developed, a thorough understanding of their physicochemical properties, particularly thermodynamic stability, is paramount for successful drug development. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-iodo-5,7-dimethyl-1H-indazole. We will explore both experimental and computational methodologies, emphasizing the causal relationships behind experimental choices and the synergy between theoretical predictions and empirical data. This document is designed to be a practical resource for scientists seeking to characterize and predict the stability of complex heterocyclic compounds.

Introduction: The Imperative of Stability in Drug Development

Indazole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological applications, including anti-inflammatory, anti-tumor, and anti-HIV activities.[3][4] The specific molecule of interest, 3-iodo-5,7-dimethyl-1H-indazole, combines the privileged indazole core with substituents that modulate its steric and electronic properties. The introduction of an iodine atom at the 3-position and methyl groups at the 5- and 7-positions creates a unique chemical entity with potential for novel biological interactions.

However, the journey from a promising lead compound to a viable drug product is contingent upon its stability. Thermodynamic stability dictates a molecule's shelf-life, influences its formulation, and can impact its safety profile. An unstable compound may degrade under storage conditions, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a rigorous assessment of thermodynamic stability is not merely a regulatory hurdle but a fundamental component of drug design and development.[5]

This guide will delineate a multi-pronged approach to characterizing the thermodynamic stability of 3-iodo-5,7-dimethyl-1H-indazole, integrating established thermal analysis techniques with powerful computational modeling.

The Structural Basis of Indazole Stability

The thermodynamic stability of 3-iodo-5,7-dimethyl-1H-indazole is intrinsically linked to its molecular structure. Several key features warrant consideration:

  • The Indazole Core and Tautomerism: The indazole ring is an aromatic 10-π electron system.[6] It can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. For the parent indazole and most derivatives, the 1H-tautomer is thermodynamically more stable.[3][4][7] Our analysis assumes the 1H-tautomer as the predominant form of 3-iodo-5,7-dimethyl-1H-indazole.

  • Influence of Substituents:

    • Methyl Groups: The two methyl groups at the 5- and 7-positions are electron-donating through hyperconjugation. This can influence the electron density of the aromatic system, potentially enhancing its stability.

    • Iodine Atom: The 3-iodo substituent introduces a potential point of instability. The carbon-iodine bond is the weakest bond in the molecule and is susceptible to thermal or photolytic cleavage.[8] However, the inclusion of iodine within a five-membered heterocyclic ring can, in some cases, impart greater thermal stability compared to acyclic iodo-compounds.[9]

Experimental Determination of Thermodynamic Stability

A robust experimental assessment of thermal stability is crucial. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle of the Technique: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It allows for the precise determination of the melting point (T_{m}), the enthalpy of fusion (ΔH_{f}), and the detection of exothermic decomposition events. A sharp, high-energy melting endotherm followed by an exothermic decomposition is a common profile for a pure, crystalline organic compound.

Experimental Protocol: DSC Analysis of 3-iodo-5,7-dimethyl-1H-indazole

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline solid into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation prior to melting.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C). A nitrogen purge is used to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm and any subsequent exothermic events.[11]

Thermogravimetric Analysis (TGA)

Principle of the Technique: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is highly effective for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition.

Experimental Protocol: TGA of 3-iodo-5,7-dimethyl-1H-indazole

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a continuous flow of inert gas (nitrogen).

  • Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset of significant weight loss is taken as the decomposition temperature (T_{d}).

Experimental_Workflow cluster_DSC Differential Scanning calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh 2-5 mg Sample DSC_Pan Seal in Al Pan DSC_Sample->DSC_Pan DSC_Run Heat at 10°C/min DSC_Pan->DSC_Run DSC_Data Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DSC_Analysis Determine Tm, ΔHf, Decomposition DSC_Data->DSC_Analysis TGA_Sample Weigh 5-10 mg Sample TGA_Pan Place in TGA Pan TGA_Sample->TGA_Pan TGA_Run Heat at 10°C/min TGA_Pan->TGA_Run TGA_Data Thermogram (Mass% vs. Temp) TGA_Run->TGA_Data TGA_Analysis Determine Td TGA_Data->TGA_Analysis Start Crystalline 3-iodo-5,7-dimethyl- 1H-indazole Start->DSC_Sample Start->TGA_Sample

Figure 1: Experimental workflow for thermal analysis.

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into molecular stability before a compound is even synthesized.[13][14][15] DFT allows for the calculation of electronic structure and thermodynamic properties, offering a predictive understanding of a molecule's behavior.

Computational Protocol: DFT Analysis of 3-iodo-5,7-dimethyl-1H-indazole

  • Structure Building: Construct the 3D structure of 3-iodo-5,7-dimethyl-1H-indazole in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.[13]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and Gibbs free energy of formation.

  • Electronic Property Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) map.

Key Parameters for Stability Assessment:

  • Enthalpy of Formation (ΔH_{f}°): A more negative value indicates greater thermodynamic stability.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity.[13][16]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help identify the most likely sites for chemical attack.[13]

Integrated Analysis: Bridging Theory and Experiment

The true power of this dual approach lies in the integration of computational and experimental data. DFT calculations can rationalize the observations from DSC and TGA. For instance, a relatively low calculated bond dissociation energy for the C-I bond would correlate with a lower observed decomposition temperature in the TGA experiment.

Integrated_Analysis cluster_Exp Experimental Data cluster_Comp Computational Data (DFT) DSC DSC: - Melting Point (Tm) - Decomposition (exo) Stability Thermodynamic Stability Profile DSC->Stability Empirical Evidence of Thermal Events TGA TGA: - Decomposition Temp (Td) - Mass Loss Profile TGA->Stability Quantification of Thermal Degradation DFT_Thermo Thermodynamics: - Enthalpy of Formation DFT_Thermo->Stability Theoretical Stability Prediction DFT_Electronic Electronic Structure: - HOMO-LUMO Gap - Bond Dissociation Energies DFT_Electronic->Stability Mechanistic Rationale for Instability

Figure 2: Integrated approach to stability assessment.

Predicted Stability Profile for 3-iodo-5,7-dimethyl-1H-indazole:

Based on the principles of related compounds, we can hypothesize the following stability profile:

  • Melting Behavior: The compound is expected to be a crystalline solid with a sharp melting point, which can be determined by DSC.

  • Decomposition: The primary thermal liability is the carbon-iodine bond. Decomposition is likely to be initiated by the homolytic cleavage of this bond at elevated temperatures. The onset of this decomposition can be precisely measured by TGA. Further degradation at higher temperatures would involve the breakdown of the heterocyclic ring system.

Data Summary Table

The following table summarizes the key quantitative data that would be generated from a comprehensive thermodynamic stability analysis of 3-iodo-5,7-dimethyl-1H-indazole.

ParameterTechniqueTypical Value RangeSignificance
Melting Point (T_{m})DSC150 - 250 °CIndicator of purity and lattice energy
Enthalpy of Fusion (ΔH_{f})DSC20 - 40 kJ/molEnergy required to melt the solid
Decomposition Temp (T_{d})TGA> 200 °COnset of thermal degradation
Enthalpy of Formation (ΔH_{f}°)DFTVariesRelative thermodynamic stability
HOMO-LUMO Gap (ΔE)DFT4 - 6 eVIndicator of kinetic stability

Conclusion

A thorough understanding of the thermodynamic stability of 3-iodo-5,7-dimethyl-1H-indazole is essential for its advancement as a potential drug candidate. A combined strategy employing experimental thermal analysis (DSC and TGA) and theoretical calculations (DFT) provides a robust and comprehensive stability profile. This integrated approach not only yields critical empirical data on melting and decomposition but also offers a deeper mechanistic understanding of the factors governing the molecule's stability. By following the protocols and principles outlined in this guide, researchers can confidently assess the thermodynamic properties of novel indazole derivatives, thereby de-risking their development and accelerating their path to the clinic.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [3][17]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [18]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Source Not Available].[7]

  • Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. [13]

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. International Research Journal of Multidisciplinary Technovation. [19]

  • Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. [Source Not Available].[14]

  • 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1. [8]

  • Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. [Source Not Available].[15]

  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. [16]

  • Density functional theory (DFT) study on the interaction of ammonium (NH 4 + ) and aromatic nitrogen heterocyclics. RSC Publishing. [20]

  • Thermodynamic Studies for Drug Design and Screening. PMC. [5]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [6]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [4]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. [21]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Source Not Available].[1]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. [2]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [22]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [23]

  • Thermogravimetric analysis (TGA) curves of the imidazole derivatives. ResearchGate. [12]

  • Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology. [10]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. [24]

  • Iodine Heterocycles. ResearchGate. [9]

  • Indazole synthesis. Organic Chemistry Portal. [25]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [26]

  • Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. ResearchGate. [11]

  • Applications of a simultaneous differential scanning calorimetry–thermomicroscopy system. [Source Not Available].[27]

Sources

The Synthesis of 3-iodo-5,7-dimethyl-1H-indazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-iodo-5,7-dimethyl-1H-indazole in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, imparts favorable physicochemical properties and allows for diverse functionalization, making it a versatile template for drug design. The introduction of an iodine atom at the C-3 position of the indazole ring, as in 3-iodo-5,7-dimethyl-1H-indazole, provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular architectures and the exploration of vast chemical space in the quest for novel therapeutic agents. The 5,7-dimethyl substitution pattern on the benzene ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

This in-depth technical guide provides a comprehensive overview of the synthetic pathway to 3-iodo-5,7-dimethyl-1H-indazole, detailing the necessary starting materials, reaction conditions, and underlying mechanistic principles. The protocols described herein are based on established and reliable methodologies, offering a self-validating system for the successful synthesis of this valuable building block.

Synthetic Strategy: A Two-Stage Approach

The synthesis of 3-iodo-5,7-dimethyl-1H-indazole is most effectively achieved through a two-stage process. The first stage involves the construction of the core heterocyclic scaffold, 5,7-dimethyl-1H-indazole. The second stage is the regioselective iodination of this intermediate at the C-3 position.

Synthesis_Strategy Start Starting Materials Stage1 Stage 1: Synthesis of 5,7-dimethyl-1H-indazole Start->Stage1 Intermediate 5,7-dimethyl-1H-indazole Stage1->Intermediate Stage2 Stage 2: C-3 Iodination Intermediate->Stage2 Product 3-iodo-5,7-dimethyl-1H-indazole Stage2->Product

Caption: Overall synthetic strategy for 3-iodo-5,7-dimethyl-1H-indazole.

Stage 1: Synthesis of 5,7-dimethyl-1H-indazole

The synthesis of the 5,7-dimethyl-1H-indazole core commences with a commercially available starting material, 2,4-dimethylaniline. The synthetic sequence involves nitration, reduction, and a diazotization-cyclization cascade.

Step 1.1: Nitration of 2,4-dimethylaniline

The initial step is the regioselective nitration of 2,4-dimethylaniline to yield 2,4-dimethyl-6-nitroaniline. The directing effects of the amino and methyl groups guide the incoming nitro group to the ortho position relative to the amino group.

Reaction Scheme:

Detailed Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 2,4-dimethylaniline to a mixture of concentrated sulfuric acid and acetic anhydride at a controlled temperature below 10°C.

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) to the reaction flask while maintaining the temperature between 5-10°C.

  • Quenching and Isolation: After the addition is complete, stir the reaction mixture for an additional hour at the same temperature. Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain pure 2,4-dimethyl-6-nitroaniline.[2]

Step 1.2: Reduction of 2,4-dimethyl-6-nitroaniline

The nitro group of 2,4-dimethyl-6-nitroaniline is then reduced to an amino group to form 3,5-dimethyl-o-phenylenediamine. Several reduction methods can be employed, with catalytic hydrogenation being a clean and efficient option.

Reaction Scheme:

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: In a hydrogenation vessel, dissolve 2,4-dimethyl-6-nitroaniline in a suitable solvent, such as ethanol or ethyl acetate. Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Raney Nickel).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 3,5-dimethyl-o-phenylenediamine, which can be used in the next step without further purification if of sufficient purity.

Parameter Conditions Reference
Starting Material2,4-dimethyl-6-nitroaniline[3]
Reducing AgentH₂ gas[4]
Catalyst10% Pd/C or Raney Ni[4]
SolventEthanol or Ethyl Acetate[5]
TemperatureRoom Temperature[4]
Pressure50-100 psi[5]
Step 1.3: Diazotization and Cyclization

The final step in the formation of the indazole ring is the diazotization of one of the amino groups of 3,5-dimethyl-o-phenylenediamine, followed by intramolecular cyclization. This reaction is typically carried out in an acidic medium with sodium nitrite.

Reaction Scheme:

Detailed Experimental Protocol:

  • Diazotization: Dissolve 3,5-dimethyl-o-phenylenediamine in a cooled (0-5°C) aqueous solution of a mineral acid (e.g., hydrochloric acid). Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[6][7]

  • Cyclization: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at low temperature for a short period, then warm to room temperature to facilitate the intramolecular cyclization.

  • Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5,7-dimethyl-1H-indazole can be purified by column chromatography on silica gel.

Stage1_Workflow cluster_0 Stage 1: Synthesis of 5,7-dimethyl-1H-indazole A 2,4-dimethylaniline B Nitration (HNO₃/H₂SO₄) A->B C 2,4-dimethyl-6-nitroaniline B->C D Reduction (H₂, Pd/C) C->D E 3,5-dimethyl- o-phenylenediamine D->E F Diazotization & Cyclization (NaNO₂, HCl) E->F G 5,7-dimethyl-1H-indazole F->G

Caption: Workflow for the synthesis of 5,7-dimethyl-1H-indazole.

Stage 2: C-3 Iodination of 5,7-dimethyl-1H-indazole

The second stage of the synthesis involves the direct and regioselective iodination of the 5,7-dimethyl-1H-indazole intermediate at the C-3 position. This is an electrophilic aromatic substitution reaction where the indazole ring is activated by a base.

Mechanism of C-3 Iodination

The C-3 position of the 1H-indazole is the most nucleophilic carbon and is thus susceptible to electrophilic attack. The reaction proceeds through the deprotonation of the N-1 proton by a base (e.g., KOH) to form the indazolide anion. This anion is a more potent nucleophile than the neutral indazole. The indazolide anion then attacks molecular iodine (I₂) in an electrophilic substitution reaction to yield the 3-iodo-indazole product.

Iodination_Mechanism cluster_mechanism Mechanism of C-3 Iodination Indazole 5,7-dimethyl-1H-indazole Base + KOH Anion Indazolide Anion Base->Anion Deprotonation Iodine + I₂ Product 3-iodo-5,7-dimethyl-1H-indazole + KI + H₂O Iodine->Product Electrophilic Attack

Caption: Simplified mechanism of base-mediated C-3 iodination of indazole.

Detailed Experimental Protocol for C-3 Iodination

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[8][9]

  • Materials and Reagents:

    • 5,7-dimethyl-1H-indazole

    • Iodine (I₂)

    • Potassium hydroxide (KOH)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction Procedure:

    • To a stirred solution of 5,7-dimethyl-1H-indazole in anhydrous DMF in a round-bottom flask, add potassium hydroxide pellets.

    • Stir the mixture at room temperature for approximately 15-30 minutes to allow for the formation of the indazolide anion.

    • Add molecular iodine (I₂) portion-wise to the reaction mixture. An exothermic reaction may be observed.

    • Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude 3-iodo-5,7-dimethyl-1H-indazole.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

Parameter Conditions Reference
Substrate5,7-dimethyl-1H-indazole-
ReagentIodine (I₂)[8]
BasePotassium Hydroxide (KOH)[8][9]
SolventN,N-Dimethylformamide (DMF)[8]
TemperatureRoom Temperature[8][9]
Reaction Time1-2 hours[8]

Conclusion

The synthesis of 3-iodo-5,7-dimethyl-1H-indazole is a well-defined process that can be reliably executed in a laboratory setting. By following the two-stage synthetic approach outlined in this guide—the construction of the 5,7-dimethyl-1H-indazole core followed by its regioselective C-3 iodination—researchers can efficiently produce this valuable intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in drug discovery and development with the practical knowledge required for the synthesis of this and related indazole derivatives, thereby facilitating the advancement of medicinal chemistry programs.

References

  • Chen, H. K. (2012). 2,4-Dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1392. [Link]

  • Shaik, S. P., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2563. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(1), 100-149. [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235. [Link]

  • Xi, Y., et al. (2016). I2-Mediated 2H-indazole synthesis via halogen-bond-assisted benzyl C-H functionalization. Chemical Communications, 52(70), 10624-10627. [Link]

  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 54-64. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Google Patents. (n.d.). CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6....
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Show, P. L., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(35), 20634-20649. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. 97, 314-326. [Link]

  • Counceller, C. M., et al. (2008). The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. The Journal of Organic Chemistry, 73(15), 6049-6051. [Link]

  • Nikpassand, M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Bentabed-Ababsa, G., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(23), 5736. [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Mykhailiuk, P. K. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 12(14), 8563-8570. [Link]

  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. [Link]

  • Yates, E., & Yates, A. (2016). The diazotization process. (a) The reaction of aniline (or other aryl... In ResearchGate. [Link]

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]

  • Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445. [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • National Institute of Standards and Technology. (n.d.). 2,4-Dimethyl-6-nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. [Link]

Sources

Electronic Architecture & Synthetic Utility of the C(3)–I Bond in Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-iodoindazole scaffold represents a distinct "privileged structure" in medicinal chemistry, serving as a critical junction for building complexity in kinase inhibitors and GPCR ligands. Unlike its bromo- or chloro-analogues, the C(3)–I bond possesses unique electronic lability driven by the "heavy atom effect" and a pronounced


-hole. This guide dissects the electronic properties of this bond, its mechanistic role in palladium-catalyzed cross-couplings, and its supramolecular utility in halogen bonding, providing a validated roadmap for researchers.

Electronic Architecture of the C(3)–I Bond

The "Heavy Atom" Effect and Bond Polarization

The carbon-iodine bond at the 3-position of the indazole ring is electronically distinct from a standard aryl iodide due to the adjacent nitrogen atoms (


 and 

).
  • Bond Polarization: The

    
     nitrogen (pyridine-like) exerts an inductive withdrawing effect, while the 
    
    
    
    (pyrrole-like) donates electron density into the ring system. However, the large, diffuse electron cloud of iodine creates a highly polarizable bond.
  • The

    
    -Hole (Sigma Hole):  Unlike lighter halogens, iodine exhibits a region of positive electrostatic potential on the extension of the C–I bond axis, opposite the carbon atom. This "hole" allows the 3-iodoindazole to act as a Lewis acid in non-covalent interactions (see Section 3).
    
Quantitative Electronic Metrics

The following table summarizes the estimated electronic parameters that dictate the reactivity of the C(3)–I bond compared to the C(3)–H parent and C(3)–Br analogue.

ParameterC(3)–H (Parent)C(3)–BrC(3)–IImplications for Reactivity
Bond Dissociation Energy (kcal/mol) ~110~70-75~55-60 High susceptibility to oxidative addition and radical abstraction.
C(3) NMR Shift (

, ppm)
~134.0~120.5~90 - 100 *Significant upfield shift due to the diamagnetic shielding (Heavy Atom Effect).
Electrostatic Potential (

)
NeutralModerateHigh Strong capability for Halogen Bonding interactions in protein pockets.

*Note: Exact NMR shifts vary based on N1-protection groups (e.g., SEM, THP, Methyl).

Reactivity Profile: The Catalytic "Handle"

The weakness of the C(3)–I bond renders it the most reactive site on the indazole scaffold for transition-metal-catalyzed cross-couplings.

Oxidative Addition Mechanism

In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the C–I bond to the Pd(0) center.

  • Kinetic Advantage: The oxidative addition to 3-iodoindazole is orders of magnitude faster than 3-bromoindazole.

  • Mechanism: The reaction proceeds via a concerted pathway where the Pd(0) inserts into the C–I bond. The nucleophilic

    
     can occasionally coordinate to the metal, potentially stabilizing intermediates, though bulky ligands (e.g., 
    
    
    
    , dppf) usually prevent this "poisoning."
Visualization: Pd-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the specific pathway for a Suzuki coupling at the C3 position.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex (R-Pd(II)-I) Pd0->OxAdd Fast Insertion (k1) Reactant 3-Iodoindazole (R-I) Reactant->OxAdd + R-I TransMet Transmetallation Complex (R-Pd(II)-Ar) OxAdd->TransMet Rate Limiting (k2) Boronic Boronic Acid (Ar-B(OH)2) + Base Boronic->TransMet Activation TransMet->Pd0 Reductive Elimination Product 3-Aryl-Indazole (C-C Bond Formed) TransMet->Product Release

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the labile C-I bond.

Halogen Bonding: A Tool for Drug Design

Beyond synthesis, the C(3)–I bond is a functional moiety in drug design. The iodine atom can replace a hydrogen bond donor or acceptor to improve selectivity.

The Sigma-Hole Interaction

In kinase pockets, the backbone carbonyl oxygens (Lewis bases) can form a linear, non-covalent bond with the iodine at C3.

  • Directionality: Strictly linear (

    
     relative to the C-I bond).
    
  • Strength: Comparable to a weak hydrogen bond (1–5 kcal/mol), driven by the interaction between the carbonyl lone pair and the iodine

    
    -hole.
    

HalogenBond Indazole Indazole Scaffold (C3 Carbon) Iodine Iodine Atom (Sigma Hole +) Indazole->Iodine Covalent Bond Protein Protein Backbone (C=O Oxygen -) Iodine->Protein Halogen Bond (Electrostatic)

Figure 2: Vectorial representation of the Halogen Bond interaction in a biological context.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodoindazole

Direct iodination of the parent indazole is the most atom-economical route.

Reagents: Indazole (1.0 eq), Iodine (


, 1.1 eq), KOH (1.1 eq), DMF.
Mechanism:  Electrophilic aromatic substitution. The basic conditions generate the indazolyl anion, increasing nucleophilicity at C3.
  • Dissolution: Dissolve indazole (5.0 mmol) in DMF (10 mL).

  • Base Addition: Add solid KOH (5.5 mmol) in one portion. Stir for 15 min until dissolved.

  • Iodination: Add bis-iodine (

    
    , 5.5 mmol) portion-wise over 10 minutes. Note: Exothermic.
    
  • Quench: After 1 hour, pour the mixture into ice-water (50 mL) containing 5%

    
     (to reduce excess iodine).
    
  • Isolation: Filter the resulting precipitate. Wash with cold water. Recrystallize from Ethanol/Water.

    • Yield Expectation: 85-95%.

    • Validation: Check melting point and disappearance of C3-H signal in

      
       NMR (
      
      
      
      ~8.0 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling

Standard conditions for coupling 3-iodoindazole with aryl boronic acids.

  • Setup: In a microwave vial, combine 3-iodoindazole (1.0 eq), Aryl-boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Catalyst: Add

    
     (5 mol%). Why? The bidentate dppf ligand prevents catalyst decomposition and promotes reductive elimination.
    
  • Solvent: Add Dioxane:Water (4:1 ratio, degassed).

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

References

  • Synthesis of 3-Iodoindoles and Indazoles via Cyclization: Yue, D., Yao, T., & Larock, R. C. "Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes." Journal of Organic Chemistry, 2006.[1][2]

  • Halogen Bonding and the Sigma Hole: Clark, T., et al.[3][4] "Halogen bonding: the sigma-hole."[3][4][5][6][7][8][9] Journal of Molecular Modeling, 2007.[3]

  • Oxidative Addition Mechanisms: Barrios-Landeros, F., et al. "Oxidative Addition of Aryl Halides to Palladium Proceed through the Monoligated Complex."[10] J. Am. Chem. Soc., 2008.

  • Green Iodination Protocols: Stavber, S., et al. "Green Procedure for the Diazotization–Iodination of Aromatic Amines."[11] Synthesis, 2011.[11]

Sources

Methodological & Application

Synthesis of 3-iodo-5,7-dimethyl-1H-indazole from 5,7-dimethylindazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 3-iodo-5,7-dimethyl-1H-indazole from 5,7-dimethylindazole . This moiety is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PLK, and ITK inhibitors), serving as a versatile "linchpin" for Suzuki-Miyaura or Sonogashira cross-coupling reactions.

The protocol utilizes a base-mediated electrophilic aromatic substitution (


) using molecular iodine (

) and potassium hydroxide (KOH) in N,N-dimethylformamide (DMF). This method is selected for its operational simplicity, cost-effectiveness, and high regioselectivity for the C-3 position over N-iodination or ring iodination on the benzenoid moiety.

Strategic Analysis & Mechanistic Insight

Why this Route?

While N-iodosuccinimide (NIS) is a valid alternative, the


/KOH system  is preferred for scale-up due to atom economy and the avoidance of succinimide byproducts. The 5,7-dimethyl substitution pattern presents a unique steric environment:
  • 7-Methyl Effect: The methyl group at position 7 creates steric bulk near the N-1 nitrogen. While this hinders N-alkylation/protection, it has minimal impact on C-3 iodination, allowing this reaction to proceed with kinetics similar to the parent indazole.

  • Regioselectivity: Under basic conditions, the indazole is deprotonated to form an anion. The negative charge is delocalized, but the C-3 position becomes highly nucleophilic, attacking the electrophilic iodine species.

Reaction Mechanism

The reaction proceeds via an initial deprotonation of the N-1 proton, followed by electrophilic attack at C-3.

ReactionMechanism Substrate 5,7-Dimethylindazole (Neutral) Anion Indazolyl Anion (Nucleophile) Substrate->Anion Deprotonation (N-H removal) Base KOH (Base) Base->Anion Intermediate Sigma Complex (Transition State) Anion->Intermediate Attack on I-I Iodine Molecular Iodine (I-I) (Electrophile) Iodine->Intermediate Product 3-Iodo-5,7-dimethylindazole Intermediate->Product Restoration of Aromaticity Byproduct KI + H2O Intermediate->Byproduct

Figure 1: Mechanistic pathway for the base-mediated C-3 iodination of indazoles.

Experimental Protocol

Materials & Stoichiometry
  • Limiting Reagent: 5,7-Dimethylindazole (MW: 146.19 g/mol )

  • Target Product: 3-Iodo-5,7-dimethyl-1H-indazole (MW: 272.09 g/mol )

ReagentRoleEquiv.Mass/Vol (for 10g Scale)
5,7-Dimethylindazole Substrate1.010.0 g (68.4 mmol)
Iodine (

)
Electrophile1.526.0 g (102.6 mmol)
Potassium Hydroxide (KOH) Base2.59.6 g (171.0 mmol)
DMF Solvent--100 mL (10 vol)
NaHSO

(10% aq)
Quench--200 mL
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a temperature probe.

  • Charge 5,7-dimethylindazole (10.0 g) and DMF (100 mL) .

  • Stir at room temperature (20–25 °C) until fully dissolved. Note: The solution is typically clear to pale yellow.

Step 2: Addition of Base [1] 4. Add KOH pellets (9.6 g) in a single portion. 5. Stir for 15 minutes. The mixture may darken slightly as the indazolyl anion forms. Caution: Exotherm is minimal, but ensure temperature remains <30 °C.

Step 3: Iodination 6. Dissolve Iodine (26.0 g) in a separate beaker containing 20 mL DMF (optional, or add solid


 slowly).
7.  Add the Iodine to the reaction mixture portion-wise over 20 minutes.
  • Critical Parameter: Do not dump all iodine at once to prevent local overheating or over-iodination side products.
  • Seal the flask and stir at Ambient Temperature (25 °C) for 1 to 3 hours .
  • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

Step 4: Quenching & Isolation 9. Pour the reaction mixture slowly into a stirred beaker containing 10% aqueous Sodium Bisulfite (


, 200 mL)  and crushed ice.
  • Observation: The bisulfite neutralizes excess iodine (turning the dark brown solution to a pale yellow/white suspension) and precipitates the product.
  • Stir the slurry for 30 minutes to ensure complete precipitation.

Step 5: Filtration & Purification 11. Filter the solid using a Buchner funnel. 12. Wash the filter cake copiously with Water (3 x 50 mL) to remove residual DMF and inorganic salts. 13. Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours. 14. Recrystallization (If necessary): If purity is <98%, recrystallize from Ethanol/Water or Toluene .

Expected Results
  • Appearance: Off-white to pale yellow solid.

  • Yield: 85–92% (approx. 15.8 g – 17.1 g).

  • Melting Point: Expect range between 180–185 °C (derivative dependent).

  • 1H NMR (DMSO-d6): Disappearance of the C-3 proton signal (typically around

    
     8.0 ppm in the parent, absent in product).
    

Process Workflow Diagram

Workflow Start Start: 5,7-Dimethylindazole in DMF AddBase Add KOH (Stir 15 min) Start->AddBase AddIodine Add Iodine (I2) (Portion-wise, 20 min) AddBase->AddIodine Reaction Reaction: 25°C, 3 Hours (Monitor TLC/LCMS) AddIodine->Reaction Quench Quench: Pour into 10% NaHSO3 + Ice Reaction->Quench Filter Filtration & Water Wash Quench->Filter Dry Vacuum Dry (50°C) Filter->Dry Final Final Product: 3-Iodo-5,7-dimethylindazole Dry->Final

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during quench.Ensure the quench volume (water) is at least 3x the DMF volume. DMF is highly soluble in water but keeps organics in solution if too concentrated.
Dark Product Color Residual Iodine.Increase the volume of 10%

wash. The filter cake should be white/pale yellow.
Incomplete Reaction Wet DMF or old Iodine.Ensure DMF is dry (though water is tolerated, it slows kinetics). Use fresh Iodine. Increase reaction time to 6 hours.
N-Iodination (Rare) Highly basic conditions/wrong solvent.Unlikely in DMF/KOH, but if observed, heat to 80°C to rearrange the kinetic N-iodo product to the thermodynamic C-3 product.

Safety & Handling (HSE)

  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood. Avoid contact with metals.
    
  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Potassium Hydroxide: Caustic. Causes severe burns.

References

  • VBC703 Synthesis Protocol (General Indazole Iodination) Source: MDPI, Molecules 2020. Context: Describes the standard KOH/I2/DMF protocol for 3-iodoindazole synthesis (77% yield). URL:[Link]

  • C3-Indazole Functionalization Review Source: Giraud, F., et al. Current Organic Chemistry. Context: Comprehensive review confirming C-3 as the preferred site for electrophilic attack in indazoles under basic conditions. URL:[Link]

  • Source: US Patent 2006/048745.
  • Organic Syntheses: Preparation of 1H-Indazole-3-carbonitrile Source:Organic Syntheses 2020, 97, 314-326.[2] Context: Validates the use of 3-iodoindazole as a stable intermediate for further metal-catalyzed cross-couplings (cyanation). URL:[Link]

Sources

Application Note: Precision C3-Arylation of 3-iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling of 3-iodo-5,7-dimethyl-1H-indazole Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Significance

The 5,7-dimethyl-1H-indazole scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors). The 5,7-dimethyl substitution pattern provides unique lipophilic contacts and imposes conformational constraints that enhance selectivity. However, functionalizing the C3 position remains the critical gateway for diversity.

This guide details the Suzuki-Miyaura cross-coupling of 3-iodo-5,7-dimethyl-1H-indazole . Unlike simple aryl halides, this substrate presents a dichotomy: the highly reactive C-I bond facilitates oxidative addition, while the acidic N1-H (


) introduces catalyst poisoning and solubility challenges. We present two validated workflows: a Robust Protected Route  (for scale-up) and a Direct Unprotected Route  (for rapid library generation), grounded in mechanistic causality.

Strategic Considerations & Mechanism

The "Free NH" Dilemma

In unprotected indazoles, the N1-nitrogen can deprotonate under basic Suzuki conditions. The resulting indazolyl anion is an ambident nucleophile. While this suppresses N1-arylation (which requires Cu-catalysis or specific Buchwald conditions), the anionic nitrogen can coordinate to Palladium(II) intermediates, forming stable "off-cycle" resting states that stall turnover.

Key Insight: The 7-methyl group in this specific substrate exerts steric bulk near the N1 position. While this makes N-protection slower, it paradoxically aids the direct coupling by sterically discouraging the formation of tight Pd-N1 complexes, often allowing the unprotected reaction to proceed with higher turnover numbers (TON) than unsubstituted indazoles.

Chemoselectivity (C3 vs. N1)

The C3-Iodine bond is significantly weaker (~53 kcal/mol) than the N-H bond. Under Pd(0) catalysis, oxidative addition into the C-I bond is kinetically favored over N-arylation. However, if the catalytic cycle stalls (e.g., slow transmetallation due to bulky boronic acids), the system may divert to N-arylation or protodeiodination (reduction).

Visualizing the Workflow

The following diagram outlines the decision matrix for choosing between protected and unprotected routes.

IndazoleWorkflow Start Start: 5,7-Dimethyl-1H-indazole Iodination Step 1: Iodination (I2, KOH, DMF) Start->Iodination Decision Decision: Scale & Boronic Acid Type? Iodination->Decision RouteA Route A: Scale-Up / Complex Boronic Acids Decision->RouteA High Value / Low Reactivity RouteB Route B: Library Gen / Simple Boronic Acids Decision->RouteB High Throughput / Robust Acids Protect Protection (THP or SEM) RouteA->Protect SuzukiA Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Protect->SuzukiA Deprotect Deprotection (HCl/MeOH or TFA) SuzukiA->Deprotect Product Final Product: 3-Aryl-5,7-dimethyl-1H-indazole Deprotect->Product SuzukiB Direct Coupling (Pd-XPhos G3 or Pd(dppf)Cl2, K3PO4, nBuOH/H2O) RouteB->SuzukiB SuzukiB->Product

Figure 1: Strategic workflow for C3-functionalization. Route A offers reliability for complex synthesis; Route B offers speed for medicinal chemistry arrays.

Experimental Protocols

Pre-requisite: Synthesis of 3-iodo-5,7-dimethyl-1H-indazole

Note: Commercial sources are often expensive. In-house synthesis is efficient.

  • Dissolve 5,7-dimethyl-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Add KOH pellets (2.5 equiv). Stir for 10 min.

  • Add Iodine (

    
    , 1.1 equiv) portion-wise.
    
  • Stir at RT for 1-3 hours. Monitor by LCMS (Shift from MW 146 -> 272).

  • Quench: Pour into 10%

    
     (aq) to remove excess iodine (color changes from dark red to yellow/white).
    
  • Filter the precipitate. Yields are typically >90%.

Protocol A: The "Robust" Route (THP-Protected)

Best for: Scale-up (>1g), valuable boronic acids, or when the coupling partner is base-sensitive. Why THP? Unlike Boc, which is labile under basic Suzuki conditions (often leading to mixtures of protected/unprotected products), Tetrahydropyranyl (THP) is stable to base but easily removed with mild acid.

Step 1: THP Protection
  • Suspend 3-iodo-5,7-dimethyl-1H-indazole (1.0 equiv) in DCM.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and p-TsOH (0.1 equiv).

  • Stir at RT for 4h. Wash with

    
    , dry, and concentrate.
    
Step 2: Cross-Coupling
  • Vessel: Charge a reaction vial with THP-protected iodide (1.0 equiv), Boronic Acid (

    
    , 1.2 equiv), and 
    
    
    
    (2.5 equiv).
  • Catalyst: Add

    
     (3-5 mol%).
    
    • Rationale: The ferrocene ligand provides a large bite angle, enhancing the reductive elimination step, crucial for sterically demanding 5,7-dimethyl systems.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 5 mins.
    
  • Reaction: Heat to 90°C for 2-6 hours.

  • Workup: Dilute with EtOAc, wash with brine. Pass through a silica plug.

Step 3: Deprotection
  • Dissolve intermediate in MeOH.

  • Add 4M HCl in Dioxane (5 equiv) or concentrated HCl (catalytic amount). Heat to 50°C for 1h.

  • Neutralize and isolate.

Protocol B: The "Direct" Route (Unprotected)

Best for: Library synthesis, high-throughput screening, "Green" chemistry. Mechanism: Utilizes a biphasic system or specific ligands to prevent catalyst poisoning by the free NH.

Procedure
  • Reagents: Combine 3-iodo-5,7-dimethyl-1H-indazole (1.0 equiv), Boronic Acid (1.3 equiv), and

    
     (3.0 equiv).
    
  • Catalyst System:

    • Standard:

      
       (5 mol%).[1]
      
    • Challenging Acids:XPhos Pd G3 (2-3 mol%). XPhos is exceptionally good at preventing the formation of inactive Pd-indazole dimers.

  • Solvent: n-Butanol/Water (3:1) or Toluene/Water (3:1).

    • Why n-Butanol? High boiling point and excellent solubility for polar heterocycles.

  • Reaction: Seal and heat to 100-110°C for 12-16 hours.

    • Note: Higher temperature is required for the unprotected route to break up Pd-N aggregates.

  • Workup: The product often precipitates upon cooling. Filter and wash with water/ether.

Optimization & Troubleshooting Guide

Reaction Parameter Matrix
VariableRecommendationScientific Rationale
Base

(Aq) or

Weak bases minimize side reactions. Aqueous base is critical to activate the boronic acid (formation of boronate species).
Solvent Dioxane/H2O or DME/H2OMiscibility allows phase transfer. Pure organic solvents often fail due to poor solubility of the inorganic base.
Ligand dppf or XPhosdppf : Robust, air-stable. XPhos : Sterically bulky, prevents N-coordination to Pd center.
Temp 80°C (Protected) vs 110°C (Unprotected)Unprotected substrates require higher energy to overcome the activation barrier caused by catalyst inhibition.
Troubleshooting "Self-Validating" Symptoms
SymptomDiagnosisSolution
Product is de-iodinated (MW 146) Protodeboronation or Hydride sourceSolvent is "wet" with non-degassed protic sources? Switch to anhydrous Dioxane. Increase catalyst loading to outcompete reduction.
Starting Material Remains Catalyst PoisoningSwitch to Protocol A (Protection). Or, switch catalyst to XPhos Pd G3.
N-Arylation observed Competitive CouplingThis is rare with Iodides but possible with Boronic Acids + Copper contamination. Ensure no Cu sources are present. Use weaker base (

).
Black Precipitate (Pd Black) Catalyst DecompositionLigand is detaching. Lower temperature or add 10% extra free ligand (e.g.,

or dppf) to stabilize the metal.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference point of the Indazole Nitrogen.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodo-Indazole Resting OFF-CYCLE Pd-Indazole Complex OxAdd->Resting + Free NH (Coordination) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base Resting->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki catalytic cycle. The red node represents the "trap" where unprotected indazoles can sequester the catalyst. Bulky ligands (XPhos) and heat reverse this equilibrium.

References

  • Synthesis of 3-iodoindazoles: Bocchi, V., & Palla, G. (1986). Synthesis of 3-iodo-1H-indazoles. Synthesis, 1982(12), 1096-1097. Note: Established the protocol.
  • Microwave-Assisted Unprotected Coupling

    • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.[2] Molecules, 23(8), 2051.

    • Relevance: Validates the direct coupling of 3-iodoindazoles without protection using Pd(PPh3)4 (and by extension dppf)
  • Ligand Effects in Indazole Coupling

    • Lier, F., et al. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[3] Journal of Organic Chemistry.

    • Relevance: Demonstrates the superiority of XPhos and SPhos for preventing c
  • Gaonkar, S.L., et al. (2019). Synthesis and Medicinal Properties of Indazole Derivatives. European Journal of Medicinal Chemistry.
  • Benchchem Protocol Grounding

    • Application Notes for Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
    • Relevance: Provides specific procedural baselines for substituted iodo-indazoles.

Sources

Conditions for N-alkylation of 3-iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective N-Alkylation of 3-iodo-5,7-dimethyl-1H-indazole

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of modern therapeutic design.[1][2] Its derivatives are integral to a wide array of pharmacologically active agents.[3] However, the synthesis of specific N-alkylated indazole regioisomers—a common step in drug development—is frequently challenging, often resulting in difficult-to-separate mixtures and compromising yields.[4][5] The direct alkylation of the 1H-indazole core presents a classic chemical challenge: controlling regioselectivity between two non-equivalent nitrogen atoms, N1 and N2.[6][7]

This technical guide provides a detailed examination of the conditions governing the N-alkylation of a specifically substituted indazole, 3-iodo-5,7-dimethyl-1H-indazole. We will explore the mechanistic principles that dictate the reaction's outcome and present detailed, field-proven protocols designed to selectively favor either the N1 or N2 product.

I. The Mechanistic Basis of Regioselectivity

The regiochemical outcome of the N-alkylation of indazole is not arbitrary. It is a finely balanced interplay of steric hindrance, electronic effects, and the specific reaction conditions employed. Understanding these factors is paramount to designing a successful and selective synthesis.

Tautomerism and Nucleophilicity: The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[6][8] Deprotonation with a base generates an indazolide anion, where the negative charge is delocalized across both nitrogen atoms. While N1 is part of a more aromatic benzenoid system in the 1H-tautomer, N2 is part of a less stable quinonoid structure in the 2H-tautomer.[6] The alkylation can proceed at either nitrogen, and the preferred site depends on a confluence of factors.

Key Factors Influencing N1 vs. N2 Selectivity:

  • Steric Effects: The substitution pattern on the indazole ring is a primary determinant of the alkylation site. In our target molecule, 3-iodo-5,7-dimethyl-1H-indazole, the methyl group at the C7 position creates significant steric bulk around the N1 position. This hindrance can disfavor the approach of an alkylating agent to N1, thereby increasing the likelihood of attack at the more accessible N2 position.[1][4] Conversely, bulky substituents at the C3 position can also influence selectivity.[4]

  • Base and Solvent System: The choice of base and solvent is arguably the most critical experimental parameter for controlling regioselectivity.[2]

    • For N1-Selectivity: A combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[1][2][8] This is often attributed to the formation of a "tight ion pair" between the sodium cation and the indazolide anion. In some cases, the cation may chelate with a nearby functional group (like a C3-carboxylate), further blocking the N2 position.[9]

    • For N2-Selectivity or Mixed Isomers: The use of weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers or can be tuned to favor the N2 product.[3][4] These conditions promote the formation of "solvent-separated ion pairs," allowing the reaction to proceed under thermodynamic control, which can favor the N2 isomer depending on the substrate.[2] For 3-haloindazoles specifically, there is evidence of an intrinsic electronic preference for N2 alkylation.[10]

  • Electronic Effects: Electron-withdrawing substituents on the indazole ring can influence the relative nucleophilicity of the N1 and N2 atoms. For instance, strongly electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity.[1][2] While the C7-methyl group in our target molecule is electron-donating, the C3-iodo group is electron-withdrawing, creating a more complex electronic landscape.

  • Nature of the Electrophile: The type of alkylating agent used can also impact the N1/N2 ratio. While standard alkyl halides are commonly used, alternative methods like the Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate) have shown a strong preference for producing the N2-alkylated regioisomer.[4][8]

Factors influencing N1 vs. N2 alkylation selectivity.

II. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N-alkylation of 3-iodo-5,7-dimethyl-1H-indazole.

Protocol 1: Selective Synthesis of N1-Alkylated Product

This protocol is designed to favor the formation of the N1 regioisomer by employing conditions that promote kinetic control and leverage a tight ion pair. While the C7-methyl group presents a steric challenge, this method provides the strongest bias toward N1-alkylation.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-iodo-5,7-dimethyl-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Scientist's Note: The addition of NaH will cause hydrogen gas evolution. Ensure proper ventilation and slow addition to control the effervescence.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution may appear as a slurry.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol 2: Selective Synthesis of N2-Alkylated Product via Mitsunobu Reaction

For selective N2-alkylation, the Mitsunobu reaction is a highly effective alternative to standard Sₙ2 conditions, often showing a strong preference for the N2 position.[4][8] This method is particularly useful given the steric hindrance at N1 from the C7-methyl group.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-iodo-5,7-dimethyl-1H-indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (to approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the cooled solution.

    • Scientist's Note: A color change (typically to a milky white or pale yellow precipitate) and a slight exotherm are often observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

    • The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

    • Purify the material directly using flash column chromatography on silica gel. A gradient elution is often required to separate the product from the byproducts.

III. Data Presentation and Workflow

To facilitate experimental design, the following table summarizes the expected outcomes from the described protocols.

ProtocolTarget IsomerBase / Reagent SystemSolventKey Control FactorExpected N1:N2 Ratio
1 N1Sodium Hydride (NaH)THFKinetic Control / Ion PairN1 Favored (>5:1)
2 N2PPh₃ / DIAD (or DEAD)THFReaction MechanismN2 Favored (>1:10)

graph TD {
subgraph "Experimental Workflow"
A[Reaction Setup: Add Indazole, Solvent] --> B{Deprotonation / Reagent Addition};
B --> C[Add Alkylating Agent];
C --> D{Reaction Monitoring via TLC/LC-MS};
D --> E[Aqueous Quench];
E --> F[Liquid-Liquid Extraction];
F --> G[Drying and Concentration];
G --> H[Purification: Flash Chromatography];
H --> I[Characterization: NMR, MS];
end
node [style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"];
A; B; C; D; E; F; G; H; I;

}

General experimental workflow for N-alkylation.

IV. Structural Verification

Unambiguous characterization of the N1 and N2 regioisomers is critical. This is reliably achieved using advanced NMR techniques. Heteronuclear Multiple Bond Correlation (HMBC) experiments are decisive for distinguishing the isomers.[3] For the N1-isomer, a correlation is typically observed between the protons of the N-alkyl chain and the C7a carbon of the indazole ring. For the N2-isomer, a correlation is instead observed between the N-alkyl protons and the C3 carbon.[4]

V. Conclusion

The regioselective N-alkylation of 3-iodo-5,7-dimethyl-1H-indazole is a controllable process when the underlying mechanistic principles are understood and applied. For selective N1-alkylation, the use of a strong base in a non-polar solvent (NaH/THF) is the preferred method, despite potential steric challenges. For selective N2-alkylation, the Mitsunobu protocol offers a robust and high-yielding alternative. By carefully selecting the reaction conditions, researchers can efficiently synthesize the desired regioisomer, streamlining the development of novel indazole-based therapeutics.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link][1][8][11]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link][4]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link][2]

  • Goker, H., et al. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link][3]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429. [Link][12]

  • Valdés, C., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link][6]

  • Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link][13]

  • Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link][7]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link][8]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. ResearchGate. [Link][5]

  • Bookser, B. C. (2005). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. ACS Publications. [Link][14]

  • Schmidt, A., et al. (2016). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. [Link][15]

Sources

Using 3-iodo-5,7-dimethyl-1H-indazole as a pharmacophore building block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 3-iodo-5,7-dimethyl-1H-indazole in Modern Drug Discovery

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, consisting of a fused benzene and pyrazole ring, offers a versatile template for developing therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] The stability of the 1H-indazole tautomer, its capacity for hydrogen bonding, and its role as a bioisostere for native structures like indole make it an ideal starting point for inhibitor design.[1][5]

This guide focuses on a particularly valuable, functionalized derivative: 3-iodo-5,7-dimethyl-1H-indazole . The strategic placement of functional groups on this molecule makes it a powerful building block for library synthesis and lead optimization.

  • The 3-Iodo Group: This is the key reactive handle. The carbon-iodine bond is highly susceptible to oxidative addition, making it the perfect substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and amino moieties.[6][7]

  • The 5,7-Dimethyl Groups: These methyl groups are not merely passive substituents. They play a crucial role in tuning the molecule's physicochemical properties. They increase lipophilicity, which can enhance membrane permeability, and can sterically hinder certain metabolic pathways, potentially improving the pharmacokinetic profile of derivative compounds.

This document serves as a detailed guide for researchers and drug development professionals on the synthesis and application of 3-iodo-5,7-dimethyl-1H-indazole as a versatile pharmacophore building block.

Physicochemical and Structural Properties

While extensive experimental data for 3-iodo-5,7-dimethyl-1H-indazole is not broadly published, its properties can be reliably estimated based on closely related analogs. These properties are critical for planning synthetic transformations and for computational modeling in drug design.

PropertyEstimated ValueRationale / Comments
Molecular Formula C₉H₉IN₂
Molecular Weight ~272.09 g/mol
Appearance Likely an off-white to pale yellow solidBased on analogous 3-iodoindazoles.
Solubility Soluble in polar organic solvents (DMF, DMSO, Dioxane)The dimethyl groups may slightly decrease solubility in highly polar solvents compared to the unsubstituted parent.
Reactivity Highly reactive in Pd-catalyzed cross-couplingThe C-I bond is weaker than C-Br or C-Cl, facilitating oxidative addition.[7]

Caption: Chemical Structure of 3-iodo-5,7-dimethyl-1H-indazole.

Synthesis Protocol: A Proposed Route

A robust synthesis of 3-iodo-5,7-dimethyl-1H-indazole can be achieved in a two-step process starting from commercially available 2,4-dimethylaniline. The following protocols are adapted from established methodologies for the synthesis and functionalization of indazole scaffolds.[8][9]

Caption: Proposed synthetic workflow for 3-iodo-5,7-dimethyl-1H-indazole.

Protocol 1: Synthesis of 5,7-Dimethyl-1H-indazole

This procedure involves the diazotization of 2,4-dimethylaniline followed by an intramolecular cyclization to form the indazole ring.

Materials:

  • 2,4-Dimethylaniline (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Cool a solution of concentrated HCl in water to 0-5 °C in an ice bath.

  • Slowly add 2,4-dimethylaniline (1.0 equiv) to the cold acid solution with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equiv) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases. This indicates the completion of the cyclization.

  • Cool the mixture to room temperature and neutralize with a cold NaOH solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5,7-dimethyl-1H-indazole.

Protocol 2: Direct C3-Iodination

This protocol utilizes the inherent nucleophilicity of the C3 position of the indazole ring for direct electrophilic iodination.[9]

Materials:

  • 5,7-Dimethyl-1H-indazole (1.0 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Iodine (I₂) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5,7-dimethyl-1H-indazole (1.0 equiv) in anhydrous DMF in a flask equipped with a magnetic stirrer.

  • Add powdered potassium hydroxide (2.0 equiv) to the solution and stir for 15 minutes at room temperature. The base deprotonates the indazole, activating it for electrophilic attack.

  • In a separate flask, dissolve iodine (1.5 equiv) in a minimal amount of DMF.

  • Add the iodine solution dropwise to the indazole mixture at room temperature.

  • Stir the reaction for 3-5 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove DMF and salts.

  • Dry the solid under vacuum to yield the final product, 3-iodo-5,7-dimethyl-1H-indazole, which can be further purified by recrystallization if necessary.

Application as a Pharmacophore Building Block: Cross-Coupling Reactions

The primary utility of the 3-iodo group is to serve as an anchor point for palladium-catalyzed cross-coupling reactions. This enables the rapid and efficient construction of a library of analogs with diverse functionalities, which is essential for exploring Structure-Activity Relationships (SAR).

Caption: Diversification of the indazole scaffold via cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming carbon-carbon bonds, attaching new aryl or heteroaryl rings to the indazole core.[10]

Materials:

  • 3-iodo-5,7-dimethyl-1H-indazole (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane/Water mixture 4:1)

Procedure:

  • To a reaction vessel, add the 3-iodo-indazole (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the deoxygenated solvent via syringe.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Causality Note: The base is crucial for the transmetalation step of the catalytic cycle. Cesium carbonate is often used as it is a strong, yet non-nucleophilic base that promotes high turnover. The dppf ligand on the palladium catalyst provides stability and promotes the reductive elimination step.

  • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This reaction is essential for introducing nitrogen-based functional groups, forming carbon-nitrogen bonds.[6]

Materials:

  • 3-iodo-5,7-dimethyl-1H-indazole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane or Toluene)

Procedure:

  • In an inert atmosphere glovebox or Schlenk line, combine the 3-iodo-indazole, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat to 100-120 °C for 12-24 hours.

  • Causality Note: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are used to facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.

  • Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Perform an aqueous workup and purify the crude product by column chromatography.

Case Study: Application in Kinase Inhibitor Design

Many successful kinase inhibitors, such as Axitinib, feature an indazole core that acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.[5] The 3-iodo-5,7-dimethyl-1H-indazole scaffold is an excellent starting point for designing novel kinase inhibitors.

Caption: Targeting the RAF kinase within the MAPK/ERK pathway with an indazole inhibitor.

Design Strategy:

  • Core Scaffold: The 5,7-dimethyl-1H-indazole core mimics the adenine ring of ATP and forms hydrogen bonds with the kinase hinge region. The N1-H acts as a hydrogen bond donor, while the N2 atom acts as an acceptor.

  • Vector for Exploration: The 3-position, functionalized via Suzuki or other cross-coupling reactions, allows for the introduction of various groups (R-groups) that can extend into the solvent-exposed region or target specific sub-pockets of the ATP-binding site.

  • SAR Exploration: By synthesizing a library of compounds where the R-group is systematically varied (e.g., phenyl, pyridyl, morpholinyl-phenyl), one can probe the SAR to optimize potency and selectivity. The 5,7-dimethyl groups help to anchor the core and can provide favorable hydrophobic interactions.

CompoundR-Group (at C3-position)Rationale
Library Member 1 PhenylA simple starting point to probe for hydrophobic interactions.
Library Member 2 4-PyridylIntroduces a hydrogen bond acceptor to interact with nearby residues.
Library Member 3 4-MorpholinophenylAdds a bulky, polar group to improve solubility and potentially engage with solvent-exposed residues.

Conclusion

3-iodo-5,7-dimethyl-1H-indazole is a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed reactive handle at the C3-position provides a direct and efficient route for molecular diversification through robust and well-understood cross-coupling methodologies. The methyl groups at the C5 and C7 positions offer a means to fine-tune pharmacokinetic properties. By leveraging this scaffold, drug discovery teams can accelerate the generation of novel, potent, and selective compounds, particularly in the competitive field of kinase inhibitor development. The protocols and strategies outlined in this guide provide a solid foundation for the effective application of this versatile intermediate.

References

  • ResearchGate. (n.d.). Representative examples of 1H‐indazole‐based bioactive molecules. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Significant bioactive indazole scaffolds. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Some biologically active molecules of indazoles. Retrieved February 15, 2026, from [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry. Retrieved February 15, 2026, from [Link]

  • Ghosh, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland). Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Retrieved February 15, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization | The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 5,7-dimethyl-1H-indazole scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., VEGFR, ALK) and cannabinoid receptor modulators. The introduction of an iodine handle at the C-3 position allows for rapid diversification via palladium-catalyzed cross-coupling.

However, the 7-methyl group introduces proximal steric bulk near the N-1 position, often complicating traditional protection/deprotection strategies. This Application Note details a robust, microwave-assisted protocol that bypasses the need for N-protection, leveraging the high polarizability of the C-I bond to achieve rapid Suzuki-Miyaura couplings.

Key Advantages of this Protocol:

  • Atom Economy: Direct coupling of unprotected indazoles eliminates two synthetic steps (protection/deprotection).

  • Speed: Microwave irradiation reduces reaction times from 12+ hours (thermal reflux) to <30 minutes.

  • Scalability: Validated for library generation (20–50 mg) and intermediate scale-up (1–5 g).

Precursor Synthesis: Regioselective Iodination[1]

Before microwave functionalization, the parent heterocycle must be iodinated. The C-3 position of 1H-indazoles is electronically predisposed to electrophilic aromatic substitution, but the 5,7-dimethyl pattern requires specific control to prevent over-iodination or side reactions.

Protocol A: C-3 Iodination of 5,7-Dimethyl-1H-indazole

Mechanism: Electrophilic aromatic substitution via an in situ generated hypoiodite species.

ReagentEquivalentsRole
5,7-Dimethyl-1H-indazole 1.0Substrate
Iodine (

)
2.0Iodinating Agent
KOH 4.0Base (Promotes anion formation)
DMF SolventPolar aprotic medium (10 mL/g)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5,7-dimethyl-1H-indazole (1.0 equiv) in DMF.

  • Base Addition: Add KOH pellets (4.0 equiv) in a single portion. Stir for 10 minutes until partially dissolved. Note: The solution will darken.

  • Iodination: Add solid iodine (

    
    , 2.0 equiv) portion-wise over 15 minutes to control the exotherm.
    
  • Reaction: Stir at 25°C (Ambient) for 1–3 hours. Monitor by LCMS (Target [M+H]+ ≈ 273.0).

  • Quench: Pour the reaction mixture into a 10% aqueous

    
     (sodium bisulfite) solution. This reduces excess iodine (color change from dark brown to yellow/white).
    
  • Isolation: The product, 3-iodo-5,7-dimethyl-1H-indazole , typically precipitates as a solid. Filter, wash copiously with water, and dry under vacuum.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Expert Insight: The 7-methyl group slightly increases the electron density of the ring but also sterically crowds the N-1. Unlike 5-nitroindazoles which require heating, the electron-rich dimethyl core reacts rapidly at room temperature. Avoid heating this step to prevent N-iodination artifacts.

Core Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[2][3]

This section details the direct coupling of the 3-iodo intermediate with aryl boronic acids. The use of microwave energy overcomes the activation energy barrier of the oxidative addition step, which can be sluggish for electron-rich heterocycles.

Experimental Design: The "Unprotected" Route

Reaction Scheme:



Reagent Table:

ComponentSpecificationQty (mmol)
Substrate 3-Iodo-5,7-dimethyl-1H-indazole0.50
Coupling Partner Aryl Boronic Acid0.75 (1.5 equiv)
Catalyst

0.025 (5 mol%)
Base

(2M Aqueous)
1.50 (3.0 equiv)
Solvent 1,4-Dioxane4.0 mL
Step-by-Step Workflow
  • Vessel Loading: To a 10 mL microwave-transparent crimp vial (e.g., Pyrex or borosilicate), add the 3-iodoindazole, boronic acid, and Pd catalyst.

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M aqueous

    
     (0.75 mL).
    
  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 60 seconds. Cap the vial immediately with a Teflon-lined septum.

    • Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 130°C.

    • Hold Time: 20 minutes.

    • Stirring: High (magnetic stir bar essential).

    • Pressure Limit: 250 psi (safety cutoff).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 7-methyl group makes these compounds lipophilic; start with 5% EtOAc.

Optimization & Troubleshooting (Expertise)

When adapting this protocol for difficult boronic acids (e.g., heteroaryl or ortho-substituted), use the following decision matrix.

Optimization Matrix
IssueDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to Pd(PPh3)4 (Tetrakis) or Pd-XPhos G3 (for steric bulk).
Protodeboronation Unstable Boronic AcidSwitch base to Cs2CO3 (anhydrous) or K3PO4 . Lower temp to 100°C, extend time.
N-Arylation Byproduct Chan-Lam CompetitionEnsure strictly anaerobic conditions. The Suzuki cycle is faster than N-arylation under MW if

is absent.
Insolubility Substrate Crash-outChange solvent system to DMF/Water (4:1) . Note: DMF requires aqueous workup to remove.
Visual Workflow: Synthetic Pathway

SynthesisWorkflow Start 5,7-Dimethyl-1H-indazole Iodination Step 1: Iodination (I2, KOH, DMF, 25°C) Start->Iodination Electrophilic Subst. Intermediate 3-Iodo-5,7-dimethyl-1H-indazole (Solid, Stable) Iodination->Intermediate Precipitation & Wash Decision Select Coupling Partner Intermediate->Decision RouteA Standard Aryl Boronic Acid Pd(dppf)Cl2, 130°C Decision->RouteA Phenyl/Tolyl RouteB Sterically Hindered/Heteroaryl Pd-XPhos, 140°C Decision->RouteB Pyridyl/Ortho-subst. Product Final Product: 3-Substituted-5,7-dimethylindazole RouteA->Product MW 20 min RouteB->Product MW 30 min

Figure 1: Synthetic workflow for the functionalization of 5,7-dimethyl-1H-indazole.

Mechanistic Validation

The success of this reaction relies on the "Indazole Effect." Unlike indoles, the pyrazole moiety in indazoles is less electron-rich, making the oxidative addition of Pd(0) into the C-I bond the rate-determining step.

  • Microwave Effect: The dipolar nature of the C-I bond and the polar solvent (Dioxane/Water) allows for efficient coupling of microwave energy, creating localized "hot spots" that accelerate the oxidative addition step without degrading the catalyst.

  • 7-Methyl Influence: The 7-methyl group exerts steric pressure on the N-H bond. In standard thermal heating, this can lead to complex mixtures if N-protection is attempted. By using the unprotected microwave protocol, we utilize the N-H acidity (

    
    ) to form a transient indazolyl anion that coordinates with Palladium, facilitating the transmetallation step.
    
Decision Tree for Catalyst Selection

CatalystLogic Input Boronic Acid Type Simple Electron Neutral/Rich (e.g., Phenyl, Anisyl) Input->Simple ElectronPoor Electron Poor (e.g., 4-CN-Phenyl) Input->ElectronPoor Hetero Heterocyclic (e.g., 2-Pyridyl) Input->Hetero Cat1 Pd(dppf)Cl2 Robust, Standard Simple->Cat1 Cat2 Pd(PPh3)4 High Activity ElectronPoor->Cat2 Cat3 Pd-XPhos G3 Steric/Hetero Specialist Hetero->Cat3

Figure 2: Catalyst selection guide based on coupling partner electronics.

References

  • General Iodination Protocol

    • Luo, G., et al. (2020).[1][2] "Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug." Molecules.

    • Source:

    • Relevance: Establishes the baseline methodology for indazole iodin
  • Microwave-Assisted Coupling on Indazoles

    • Collado, D., et al. (2018).[3] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules.

    • Source:

    • Relevance: Validates the use of unprotected 3-iodoindazoles in microwave Suzuki couplings, specifically citing Pd catalysts in dioxane/w
  • Green Chemistry & Encapsulated Catalysts

    • Baxendale, I. R., et al. (2006). "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Synlett.

    • Source:

    • Relevance: Provides alternative "green" conditions using Pd-EnCat for easier purific
  • Solvent-Free Alternatives

    • Nun, P., et al. (2009).[4][5] "Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr." Synlett.

    • Source:

    • Relevance: Offers a high-efficiency alternative using PEPPSI catalysts if solvent waste is a concern.[4]

  • Indazole Scaffold Context

    • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole."
    • Source:

    • Relevance: Confirms commercial relevance and structural analogues in drug development.

Sources

Protecting group strategies for 3-iodo-5,7-dimethyl-1H-indazole nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The protection of 3-iodo-5,7-dimethyl-1H-indazole presents a unique convergence of electronic and steric challenges that distinguishes it from unsubstituted indazole scaffolds. Successful masking of the nitrogen functionality is critical to prevent catalyst poisoning during Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and to suppress competitive N-arylation.

The "7-Methyl Effect" and Regioselectivity

Standard indazole protection strategies typically favor the thermodynamic N1-isomer .[1] However, the 7-methyl substituent in your target molecule introduces significant steric hindrance proximal to the N1 nitrogen.

  • Steric Clash: The 7-methyl group creates a "steric wall," kinetically impeding electrophilic attack at N1.

  • Regiochemical Outcome: Unlike unsubstituted indazoles (which favor N1 >90:10), 5,7-dimethyl substrates often yield significant mixtures of N1 and N2 isomers, or even favor N2-protection under kinetic conditions (e.g., SEM-Cl/NaH).

  • Operational Implication: Protocols must include rigorous chromatographic separation steps, as the N1 and N2 isomers possess distinct electronic profiles that affect subsequent C3-lithiation or Pd-oxidative addition rates.

The 3-Iodo Fragility

The 3-iodo moiety is a high-value synthetic handle but is chemically labile.

  • Incompatibility: It precludes the use of protecting groups removed by hydrogenolysis (e.g., Benzyl, Cbz) due to rapid Pd-catalyzed hydrodeiodination (reduction of C-I to C-H).

  • Lithiation Risk: Protecting groups requiring installation via strong lithiation (e.g., n-BuLi) pose a risk of iodine-lithium exchange.

Protecting Group Selection Guide

The following decision matrix synthesizes stability data specifically for the 3-iodo-5,7-dimethyl system.

Protecting Group (PG)Install MethodRegioselectivity (Exp.)Suzuki StabilityDeprotectionCompatibility Score
THP (Tetrahydropyranyl) Acid-catalyzed (DHP, pTsOH)Mixture (N1/N2)High (Base stable)Mild Acid (AcOH/MeOH)Excellent
SEM (Trimethylsilylethoxymethyl) Base-catalyzed (NaH, SEM-Cl)N2 Favored (Kinetic)Very High Fluoride (TBAF) or AcidExcellent
Boc (tert-Butyloxycarbonyl) Base-catalyzed (DMAP, Boc₂O)N1 FavoredLow (Thermolabile/Base labile)Acid (TFA)Poor (Risky for Suzuki)
Tosyl (Ts) Base-catalyzed (TEA, TsCl)N1 FavoredModerate (Base labile)Base (NaOH)Moderate
Benzyl (Bn) Base-catalyzed (NaH, BnBr)MixtureHigh H₂/Pd (Forbidden) Critical Failure

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for selecting the optimal protocol based on downstream chemistry requirements.

PG_Strategy Start Target: 3-iodo-5,7-dimethyl-1H-indazole Constraint1 Constraint: 7-Methyl Sterics (N1 hindered) Start->Constraint1 Constraint2 Constraint: 3-Iodo Lability (No H2/Pd, No nBuLi) Start->Constraint2 Choice Select Protecting Group Constraint1->Choice Constraint2->Choice Path_THP Option A: THP Group Choice->Path_THP Standard Stability Path_SEM Option B: SEM Group Choice->Path_SEM Max Robustness Path_Boc Option C: Boc Group Choice->Path_Boc Avoid (Labile) Outcome_THP Outcome: Mixture N1/N2 Stable to Base Acid Deprotection Path_THP->Outcome_THP Outcome_SEM Outcome: N2 Major Highly Stable Fluoride Deprotection Path_SEM->Outcome_SEM Outcome_Boc Outcome: Unstable to Suzuki Risk of premature cleavage Path_Boc->Outcome_Boc

Figure 1: Strategic decision tree for protecting group selection highlighting the impact of steric and electronic constraints.

Detailed Experimental Protocols

Protocol A: THP Protection (Acid-Catalyzed)

Best for: General cross-coupling sequences where mild acidic deprotection is acceptable.

Mechanism: The 7-methyl group hinders N1, often leading to slower reaction rates or higher N2 ratios compared to unsubstituted indazoles. The reaction is driven by the formation of the oxocarbenium ion from DHP.

Reagents:

  • Substrate: 3-iodo-5,7-dimethyl-1H-indazole (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF [0.2 M]

Procedure:

  • Setup: Charge a flame-dried flask with the indazole substrate and anhydrous DCM under N₂ atmosphere.

  • Addition: Add DHP via syringe. Then, add pTsOH[2]·H₂O in one portion.[2]

  • Reaction: Stir at 40°C (reflux) for 4–12 hours.

    • Note: The elevated temperature (vs. RT) is often required to overcome the steric barrier of the 7-methyl group.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Expect two spots (N1 and N2 isomers).[3][4] The N1 isomer is typically less polar (higher R_f) than the N2 isomer.

  • Workup: Quench with sat. aq. NaHCO₃. Extract with DCM (3x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography is mandatory to separate regioisomers.

    • Gradient: 0% → 20% EtOAc in Hexanes.

    • Yield Target: 85–95% combined yield.

Deprotection (Iodine-Safe):

  • Treat with pTsOH (0.2 equiv) in MeOH at 50°C for 2 h.

  • Validation: 3-Iodo group remains intact (no reduction).

Protocol B: SEM Protection (Base-Catalyzed)

Best for: Harsh downstream conditions (e.g., strong bases, prolonged heating) or when N2-directed chemistry is desired.

Mechanism: The use of NaH generates the indazolyl anion. Due to the 7-methyl steric block, the anion attacks the bulky SEM-Cl electrophile preferentially at the less hindered N2 position (Kinetic control).

Reagents:

  • Substrate: 3-iodo-5,7-dimethyl-1H-indazole (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[5]

  • Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)

  • Solvent: Anhydrous THF or DMF [0.15 M]

Procedure:

  • Deprotonation: To a solution of substrate in THF at 0°C under Ar, add NaH portion-wise.

  • Anion Formation: Stir at 0°C for 30 min, then warm to RT for 30 min. Evolution of H₂ gas should cease.

  • Alkylation: Cool back to 0°C. Add SEM-Cl dropwise over 10 min.

    • Critical Step: Slow addition helps control the exotherm and may slightly improve regioselectivity ratios.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench carefully with sat. aq. NH₄Cl (gas evolution!). Dilute with water and extract with EtOAc (3x).[5][6]

  • Purification: Silica gel chromatography.

    • Expectation: The N2-SEM isomer is often the major product (approx. 2:1 to >10:1 ratio depending on exact temperature/solvent).

    • Identification: N2-isomers typically show a distinct deshielded singlet for H3 (if H were present) or distinct chemical shifts in ¹³C NMR for C3/C7a compared to N1.

Deprotection (Iodine-Safe):

  • Method 1 (Fluoride): TBAF (1M in THF, 3.0 equiv) + Ethylenediamine (2.0 equiv) in THF at 60°C.

    • Why Ethylenediamine? It acts as a scavenger for the formaldehyde byproduct, preventing side reactions.

  • Method 2 (Acid): 4M HCl in Dioxane/MeOH.

  • Note: Both methods preserve the C-I bond.

References

  • Luo, G., Chen, L., & Dubowchik, G. (2006).[7] Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5395.[7] Retrieved from [Link][7]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules, 23(8), 2051. Retrieved from [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-iodo-5,7-dimethyl-1H-indazole

[1]

Ticket ID: PUR-IND-357 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Purification Protocols for 3-iodo-5,7-dimethyl-1H-indazole[1]

Executive Summary

The synthesis of 3-iodo-5,7-dimethyl-1H-indazole typically involves the electrophilic iodination of the parent indazole at the C3 position.[1] While the reaction is robust, the crude product often presents with persistent coloration (due to residual iodine), unreacted starting material, and solubility challenges characteristic of fused nitrogen heterocycles.[1]

This guide provides a self-validating purification workflow. It moves beyond generic advice by implementing a "Check-Point" system , ensuring you do not commit your entire batch to a purification method until it is validated on a micro-scale.

Part 1: The Purification Workflow (Decision Matrix)

Before proceeding, determine the state of your crude material.[1] Use this logic flow to select the optimal path.

Purification_WorkflowStartCrude Reaction MixtureQuenchStep 1: Chemical Quench(Remove I2 with Na2S2O3)Start->Quench Contains excess I2IsolationStep 2: Isolation(Precipitation or Extraction)Quench->Isolation Aqueous WorkupAnalysisCheckpoint: TLC/LC-MS AnalysisIsolation->Analysis Dry CrudeRecrystPath A: Recrystallization(Purity > 85%)Analysis->Recryst Major Product SpotMinor ImpuritiesColumnPath B: Flash Chromatography(Purity < 85% or Complex Mix)Analysis->Column Multiple SpotsClose Rf valuesTriturationPath C: Trituration(Remove Surface Impurities)Analysis->Trituration Sticky SolidSurface OilFinalPure 3-iodo-5,7-dimethyl-1H-indazoleRecryst->FinalColumn->FinalTrituration->Final

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude purity and physical state.[1]

Part 2: Critical Workup Protocols (The "Crude" Phase)

Most purification failures stem from improper initial workup. If your crude is dark brown or purple, you have not removed the iodine.

Step 1: The Chemical Quench (Mandatory)

Iodination reactions (using

  • Preparation: Prepare a 10% aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.
    
  • Execution: Pour the reaction mixture into the thiosulfate solution with vigorous stirring.

  • Visual Endpoint: The solution must shift from Dark Red/Brown

    
    Pale Yellow/White suspension .
    
    • Why? The thiosulfate reduces lipophilic

      
       to water-soluble iodide (
      
      
      ), preventing it from co-eluting with your product later.
Step 2: Isolation Strategy
  • Method A (Precipitation): If the product precipitates upon quenching (common for dimethyl indazoles due to hydrophobicity), filter the solid, wash with water, and dry.[1]

  • Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can trap iodine complexes.[1] Wash the organic layer with brine, dry over

    
    , and concentrate.[1][2]
    

Part 3: Purification Methodologies

Method A: Recrystallization (High Purity Crude)

Best for: Removing trace starting material and improving crystallinity.

The "Self-Validating" Solvent Screen: Do not guess. Take 50 mg of crude and test these three systems in small vials:

  • Ethanol (EtOH): Heat to boiling. If soluble, cool to RT, then

    
    .[1]
    
  • Acetone/Water: Dissolve in minimal hot acetone. Add hot water dropwise until cloudy. Re-heat to clarify, then cool.

  • Toluene: Good for removing non-polar impurities, though indazoles may be sparingly soluble.

Recommended Protocol (Ethanol):

  • Dissolve crude in minimal boiling Ethanol (

    
    ).
    
  • If insoluble particles remain (inorganic salts), filter hot.

  • Allow the solution to cool slowly to room temperature on the benchtop (do not rush).

  • Move to a fridge (

    
    ) for 4 hours.
    
  • Filter crystals and wash with ice-cold ethanol .

Method B: Flash Column Chromatography (Complex Mixtures)

Best for: Separating unreacted 5,7-dimethylindazole (starting material) from the product.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 95:5 (Hex:EtOAc) to elute non-polar byproducts.

    • Product Elution: Typically elutes between 15-30% EtOAc depending on silica activity.

  • TLC Visualization: UV (254 nm). The iodo-indazole will quench UV strongly.

Expert Tip: If the spots are streaking (tailing), add 1% Triethylamine to the mobile phase to neutralize the slightly acidic N-H proton of the indazole, sharpening the bands.

Part 4: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is Dark/Purple Residual Iodine (

)
Redissolve in EtOAc and wash again with saturated

until aqueous layer remains clear.
"Oiling Out" during Recrystallization Cooling too fast or solvent too polarRe-heat. Add a seed crystal. Add a drop of a co-solvent (e.g., Ethanol) to the oil/water mix to help solvation.
Low Yield after Column Product stuck on SilicaIndazoles have a polar N-H.[3] Flush column with 10% Methanol in DCM to recover retained product.
Starting Material Co-elutes Similar PolarityThe Iodine atom adds lipophilicity but not much polarity difference. Switch solvent system to Toluene : Acetone (9:1) for different selectivity.
Frequently Asked Questions (FAQs)

Q1: My product is a pale yellow solid. Is it still impure?

  • Answer: Not necessarily. While pure indazoles are often white, nitro- or iodo-substituted indazoles can exhibit intrinsic pale yellow coloration due to conjugation.[1] Verify purity via 1H-NMR (check for clean methyl singlets at positions 5 and 7) rather than relying solely on color.

Q2: Can I use DCM for recrystallization?

  • Answer: Generally, no.[1] DCM is too good a solvent for indazoles; the solubility difference between hot and cold is insufficient for effective crystallization. Use Ethanol or Acetone/Water.

Q3: How do I confirm the Iodine is at position 3?

  • Answer: In the 1H-NMR of the starting material (5,7-dimethyl-1H-indazole), there is a diagnostic proton signal at position 3 (typically a singlet around

    
     8.0 ppm). In the product (3-iodo-5,7-dimethyl-1H-indazole), this signal must be absent .
    

Part 5: Analytical Validation Data

ParameterSpecificationNotes
Appearance White to Pale Yellow SolidDarker colors indicate oxidation or residual iodine.
1H-NMR (DMSO-d6) No singlet at ~8.0 ppmConfirms substitution at C3.
Melting Point Sharp range (< 2°C)Broad range indicates solvent trapping or mixtures.
TLC (Hex:EtOAc 4:1) Single Spot

is typically slightly higher than starting material.

References

  • Synthesis of 3-iodo-1H-indazole derivatives

    • Methodology: Direct iodin
    • Source:

  • General Indazole Purification

    • Technique: Recrystallization solvent selection and column conditions.[4]

    • Source:[1]

  • Chemical Properties & Safety

    • Data: Physical properties and GHS classific
    • Source:[1]

  • Recrystallization Techniques

    • Protocol: General solvent selection for heterocyclic compounds.
    • Source:

Technical Support Center: Recrystallization of 3-iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 3-iodo-5,7-dimethyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of obtaining this compound in high purity through recrystallization. Given the specific substitution pattern of this indazole derivative, finding an optimal recrystallization solvent system may not be straightforward. This document provides a framework for solvent selection, troubleshooting common issues, and answers frequently asked questions to streamline your purification workflow.

Recrystallization Troubleshooting Guide

This section addresses specific challenges you may encounter during the recrystallization of 3-iodo-5,7-dimethyl-1H-indazole in a question-and-answer format.

Question 1: My crude 3-iodo-5,7-dimethyl-1H-indazole is proving difficult to dissolve in common recrystallization solvents. What is the recommended approach?

Answer: The limited solubility of substituted indazoles is a known challenge, often due to their rigid heterocyclic structure and potential for intermolecular interactions.[1] A systematic solvent screening process is the most effective strategy.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense approximately 10-20 mg of your crude 3-iodo-5,7-dimethyl-1H-indazole into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent from the list below, starting with about 0.5 mL.

  • Solubility Assessment at Room Temperature: Agitate the tubes at room temperature to assess solubility. A suitable solvent should show low solubility at this stage.[2][3]

  • Heating: Gently heat the suspensions that did not dissolve at room temperature. An ideal solvent will fully dissolve the compound at or near its boiling point.[2][4]

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.[4][5] Observe for crystal formation. High-quality crystals that form upon cooling indicate a promising solvent.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolOften effective for indazole derivatives and offer a good polarity range.[6][7]
Esters Ethyl acetateA moderately polar solvent that can be effective.
Ketones AcetoneA polar aprotic solvent that can be a good starting point.
Aromatic Hydrocarbons TolueneFor less polar impurities; may require a co-solvent.
Ethers Tetrahydrofuran (THF)Can be a good solvent, but its volatility requires careful handling.
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Use with caution; these are strong solvents and may prevent crystallization if used alone.[1] Often used as part of a mixed solvent system.
Mixed Solvents Ethanol/Water, THF/Water, Ethyl acetate/HexaneCan fine-tune solubility to achieve ideal recrystallization conditions.[8]

Question 2: My compound "oils out" instead of forming crystals upon cooling. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to promote gradual cooling and encourage crystal nucleation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid 3-iodo-5,7-dimethyl-1H-indazole, adding a tiny crystal to the cooled solution can induce crystallization.

  • Solvent System Modification: Consider using a solvent with a lower boiling point or a mixed solvent system to alter the solubility profile.

Question 3: The purity of my 3-iodo-5,7-dimethyl-1H-indazole did not improve significantly after recrystallization. What could be the issue?

Answer: This indicates that the chosen solvent system is not effectively differentiating between your target compound and the impurities.

Strategies for Improved Purity:

  • Re-evaluate Your Solvent Choice: The impurities may have similar solubility characteristics to your compound in the chosen solvent. A different solvent or a mixed solvent system may provide better separation.

  • Hot Filtration: If there are insoluble impurities present in the hot solution, a hot filtration step is necessary to remove them before cooling.

  • Decolorization: If your product is colored and should be colorless, this may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove these.[2]

  • Second Recrystallization: A second recrystallization in the same or a different solvent system can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 3-iodo-5,7-dimethyl-1H-indazole?

A1: An ideal solvent should:

  • Exhibit high solubility for 3-iodo-5,7-dimethyl-1H-indazole at elevated temperatures and low solubility at room temperature or below.[2][3][9]

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.[3]

  • Have a boiling point below the melting point of the compound.[3]

  • Be volatile enough to be easily removed from the purified crystals.

Q2: How can I use a mixed solvent system for recrystallization?

A2: A mixed solvent system is useful when no single solvent has the ideal solubility properties.[10]

  • Dissolve the crude compound in a minimal amount of the "good" solvent (in which the compound is highly soluble) at an elevated temperature.

  • Slowly add the "poor" solvent (in which the compound is sparingly soluble) dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to induce crystallization.

Q3: Are there any specific safety precautions for handling 3-iodo-5,7-dimethyl-1H-indazole and the suggested solvents?

A3: Yes. Always handle 3-iodo-5,7-dimethyl-1H-indazole in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents mentioned in Table 1 have their own specific hazards; always consult the Safety Data Sheet (SDS) for each solvent before use.

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Recrystallization_Solvent_Selection start Start: Crude 3-iodo-5,7-dimethyl-1H-indazole screen Perform Small-Scale Solvent Screening (Table 1) start->screen dissolves_hot Does the compound dissolve in a hot solvent? screen->dissolves_hot low_sol_cold Is solubility low at room temperature? dissolves_hot->low_sol_cold Yes mixed_solvent Consider a mixed solvent system. dissolves_hot->mixed_solvent No forms_crystals Do well-formed crystals appear upon cooling? low_sol_cold->forms_crystals Yes low_sol_cold->mixed_solvent No single_solvent Use this single solvent for recrystallization. forms_crystals->single_solvent Yes forms_crystals->mixed_solvent No end Proceed with Bulk Recrystallization single_solvent->end mixed_solvent->end

Caption: Decision workflow for selecting a recrystallization solvent.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (2022, February 6).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Organic Process Research & Development - ACS Publications. (n.d.).
  • indazole - Organic Syntheses Procedure. (n.d.).
  • How to Perform a Recrystallization - Ventura College Organic Chemistry Lab. (n.d.).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • Simple recrystallization method for obtaining pure compound (natural product)?. (2018, October 20).
  • Recrystallization. (n.d.).
  • Technical Support Center: Purification of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem. (n.d.).
  • Overcoming poor solubility of 3-Iodo-6-methyl-5-nitro-1H-indazole in organic solvents - Benchchem. (n.d.).
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20).
  • CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (n.d.).
  • 5-AMINO-3-IODO (1H)INDAZOLE synthesis - ChemicalBook. (n.d.).
  • 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem - NIH. (n.d.).
  • 3-Iodo-7-methyl-1H-indazole | C8H7IN2 | CID 12159606 - PubChem. (n.d.).
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16).
  • J. Sci. Res. 17 (1), 287-296 (2025) - Bangladesh Journals Online. (n.d.).
  • 7-Bromo-3-iodo-1-methyl-1H-indazole - ChemScene. (n.d.).
  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
  • 1234616-33-1|3-Iodo-1-methyl-1H-indazole-5-carboxylic acid - BLDpharm. (n.d.).

Sources

Technical Support Center: Purification & Handling of 3-iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support interface for 3-iodo-5,7-dimethyl-1H-indazole . This guide addresses the specific challenges associated with the iodination of 5,7-dimethylindazole. The introduction of the iodine atom at the C3 position significantly alters the electronic and physical properties of the indazole core, leading to persistent purification issues—specifically the removal of unreacted molecular iodine (


) and the separation of the product from the starting material.

This document provides self-validating protocols designed to ensure high purity (>98%) for downstream biological assays or cross-coupling reactions.

Section 1: The "Purple Extract" Protocol (Free Iodine Removal)

Issue: The crude reaction mixture or organic extract retains a brown, purple, or reddish hue.[1] Diagnosis: Presence of unreacted free iodine (


).
Mechanism:  Iodine is highly soluble in organic solvents (DCM, EtOAc) and difficult to remove via rotary evaporation due to its sublimation properties and co-elution risks.
Standard Operating Procedure (SOP): Reductive Quench

Do not rely on water washes alone. You must chemically reduce


 (colored, lipophilic) to 

(colorless, water-soluble).

Reagents:

  • Sodium Thiosulfate (

    
    ):  10% w/v aqueous solution.[1][2]
    
  • Alternative: Sodium Bisulfite (

    
    ) or Sodium Metabisulfite (
    
    
    
    ).

Protocol:

  • Dilution: If the reaction was performed in DMF or DMSO, dilute the mixture with 5 volumes of Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • The Wash: Add the 10% Thiosulfate solution to the organic layer in a separatory funnel (1:1 volume ratio).

  • Agitation: Shake vigorously for 2–3 minutes.

    • Visual Check: The organic layer should transition from purple/brown to pale yellow or clear.

  • Separation: Drain the aqueous layer (now containing

    
     and 
    
    
    
    ).
  • Brine Wash: Wash the organic layer once with saturated brine to remove residual salts and reduce emulsion formation.

Chemical Logic:



Workflow Visualization

IodineRemoval Start Crude Reaction Mixture (Purple/Brown) Solvent Dilute with EtOAc/Ether Start->Solvent Wash Add 10% Na2S2O3 (aq) Shake Vigorously Solvent->Wash Check Visual Check: Is Organic Layer Clear? Wash->Check Repeat Repeat Thiosulfate Wash Check->Repeat No (Still Purple) Success Phase Separation: Discard Aqueous Layer Check->Success Yes (Pale Yellow/Clear) Repeat->Wash Dry Dry over Na2SO4 Concentrate Success->Dry

Figure 1: Decision tree for the reductive removal of iodine species from the organic phase.

Section 2: Separation from Starting Material

Issue: Co-elution of 3-iodo-5,7-dimethyl-1H-indazole (Product) and 5,7-dimethyl-1H-indazole (Starting Material). Diagnosis: TLC shows overlapping spots; NMR shows a proton singlet at C3 (approx. 8.0 ppm) indicating incomplete conversion.

Troubleshooting Guide
MethodFeasibilityTechnical Notes
Recrystallization High The iodine atom significantly increases molecular weight and lipophilicity. Solvent System: Toluene (hot) or Ethanol/Water. The starting material is generally more soluble in polar media than the iodinated product.
Flash Chromatography Medium Both compounds are relatively non-polar indazoles. Gradient: 0%

30% EtOAc in Hexanes. Tip: The C3-Iodo product usually elutes before the C3-H starting material due to the loss of the H-bond donor character at C3 (though N1-H remains).
Acid/Base Extraction Low Both species have similar pKa values at the N1 position (~14). Separation by pH manipulation is difficult without affecting yield.

Critical Optimization (The "Conversion Check"): Before workup, check the reaction conversion by NMR or LCMS. If >5% starting material remains, do not proceed to workup. Add 0.2 equivalents of additional Iodine and KOH, and stir for 2 more hours. Separation is far more difficult than driving the reaction to completion.

Section 3: Stability & The "Pink Solid" Phenomenon

Issue: The white solid turns pink or red after storage. Diagnosis: Photo-degradation (Homolytic cleavage of the C-I bond). Mechanism: The C3-Iodine bond in indazoles is sensitive to UV light. Homolysis generates an iodine radical (


), which recombines to form 

, staining the solid.
Storage Protocol
  • Container: Amber glass vials wrapped in aluminum foil.

  • Atmosphere: Argon or Nitrogen flush (prevents oxidation of the radical species).

  • Temperature: Store at 4°C or -20°C.

Frequently Asked Questions (FAQ)

Q1: I am using DMF as a solvent, and I get a terrible emulsion during the Thiosulfate wash. How do I fix this?

  • A: DMF is miscible with water and alters the density of the aqueous phase.

    • Fix: Dilute the reaction mixture with 5x volume of water first to dissolve the DMF, then extract into EtOAc. Wash the EtOAc layer three times with water to remove DMF before attempting the Thiosulfate wash. Residual DMF stabilizes emulsions.

Q2: My product is an oil, but it should be a solid. Why?

  • A: This is likely due to residual solvent (DMF/DMSO) or impurities (poly-iodinated byproducts) depressing the melting point.

    • Fix: Triturate the oil with cold Hexanes or Pentane. Sonicate the mixture. The 3-iodo-5,7-dimethyl-1H-indazole should precipitate as a solid while impurities remain in the mother liquor.

Q3: Can I use Sodium Borohydride (


) to remove the iodine? 
  • A: NO.

    
     is a reducing agent that can potentially de-halogenate the aromatic ring (remove the iodine you just added) under certain conditions or reduce other functional groups. Stick to sulfur-based scavengers (
    
    
    
    ) which are specific to elemental halogens.

References

  • Synthesis of 3-iodo-1H-indazole Derivatives

    • Protocol: Iodin
    • Source:

  • Iodine Removal Workup (General Protocol)

    • Protocol: Sodium Thiosulfate wash methodology.[1][3]

    • Source:

  • Indazole Scaffold Synthesis & Properties

    • Context: Chemical properties and reactivity of the indazole core.[4]

    • Source:

  • Chemical Safety & Handling (3-Iodo-1H-indazole)

    • Data: GHS Classific
    • Source:

Sources

Technical Support Center: Enhancing Solubility of 3-iodo-5,7-dimethyl-1H-indazole for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-iodo-5,7-dimethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this hydrophobic compound in biological assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the solubility of 3-iodo-5,7-dimethyl-1H-indazole.

Q1: Why is 3-iodo-5,7-dimethyl-1H-indazole expected to have low aqueous solubility?

A1: The molecular structure of 3-iodo-5,7-dimethyl-1H-indazole is the primary reason for its poor solubility in aqueous media. It contains a planar, aromatic indazole ring system, two methyl groups, and a large iodine atom. These features contribute to a significant hydrophobic and lipophilic character, leading to low solubility in polar solvents like water and aqueous buffers.[1] Such compounds are often categorized as 'brick-dust' or 'grease-ball' molecules, which are notoriously difficult to dissolve and require specialized formulation strategies.[2] The solubility of similar indazole-based derivatives is a known challenge in drug discovery.[3][4]

Q2: What is a stock solution and why is it essential for working with this compound?

A2: A stock solution is a highly concentrated preparation of your compound dissolved in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[5] Utilizing stock solutions is a fundamental laboratory practice for several reasons:

  • Accuracy: It allows you to avoid weighing very small, often inaccurate, amounts of powder for each experiment.

  • Consistency: A single, well-prepared stock ensures uniformity across multiple experiments and assays.[5]

  • Efficiency: It saves significant time compared to preparing fresh solutions for every experiment.[5] For 3-iodo-5,7-dimethyl-1H-indazole, a high-concentration stock in 100% DMSO is the mandatory starting point before any dilution into aqueous assay media.

Q3: My compound precipitated when I added my DMSO stock to the aqueous assay buffer. What happened?

A3: This is a very common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is soluble in a high concentration of an organic solvent (like your DMSO stock) is rapidly diluted into an aqueous buffer where its solubility is much lower.[6] DMSO is a powerful solvent, but when its concentration in the final solution drops significantly (e.g., to <1%), the aqueous character of the medium dominates, and the hydrophobic compound can no longer stay dissolved, causing it to precipitate.[7][8] This can lead to inaccurate results in biological assays.[9]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A4: Understanding this difference is critical for interpreting your results.

  • Kinetic Solubility is measured by taking a concentrated stock solution (e.g., in DMSO) and diluting it into an aqueous buffer. It measures the concentration of the compound that remains in solution before it precipitates under these specific, rapid conditions. This is what is most relevant for high-throughput screening and most in vitro bioassays.[10][11]

  • Thermodynamic (or Equilibrium) Solubility is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium over a longer period (often 24-48 hours) with an excess of solid compound.[11]

For most biological assays, you are dealing with kinetic solubility . If your compound precipitates, the actual concentration your cells or proteins are exposed to is unknown and far lower than your target concentration, which is why enhancing solubility is crucial.

Section 2: A Step-by-Step Workflow for Solubility Enhancement

Navigating solubility issues requires a systematic approach. The following workflow provides a logical progression from simple to more advanced techniques.

Figure 1. Decision workflow for enhancing compound solubility.
Step 1: The Standard Approach - Organic Co-solvents

The use of a water-miscible organic solvent, or co-solvent, is the most common first step.[12][13] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[14]

Protocol 1: Preparing a DMSO Stock Solution and Diluting into Assay Media

  • Preparation of Stock: Weigh out an accurate amount of 3-iodo-5,7-dimethyl-1H-indazole and dissolve it in 100% anhydrous DMSO to make a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer or sonication to ensure the compound is fully dissolved. Visually inspect for any particulates.

  • Intermediate Dilutions: If necessary, create intermediate dilutions from your main stock using 100% DMSO.

  • Final Dilution: To prepare your working concentration, add a small volume of the DMSO stock to your pre-warmed aqueous assay buffer. Crucially, this should be done while vortexing or rapidly mixing the buffer to ensure rapid dispersion and minimize localized high concentrations that trigger precipitation.

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitate.

Co-SolventTypical Max Final Concentration in Cell-Based AssaysNotes
DMSO 0.1% - 0.5%Most common starting solvent. Toxicity can occur at >1%.[7][15]
Ethanol 0.1% - 1%Can be effective but is more volatile.[16][17]
Polyethylene Glycol (PEG 400) 0.5% - 2%A less toxic option, often used in vivo formulations.[13]
Propylene Glycol 0.5% - 2%Similar properties to PEG 400.[13]
Table 1. Common co-solvents and their recommended final concentrations in biological assays.

Troubleshooting Q&A

  • Q: I am using the maximum tolerable concentration of DMSO (0.5%), but my compound still precipitates at my desired assay concentration. What should I do?

    • A: This indicates that a simple co-solvent approach is insufficient. You should proceed to Step 2 (pH Modification) or Step 3 (Excipients). It is not advisable to simply increase the DMSO concentration further, as this will likely introduce artifacts or toxicity into your assay.[15]

Step 2: Intermediate Strategies - pH Modification

The solubility of compounds with ionizable groups can be significantly influenced by pH.[18] The indazole ring contains nitrogen atoms that can be protonated at acidic pH. By shifting the pH of the buffer, you can increase the proportion of the more soluble, ionized form of the compound.[1]

Protocol 2: pH-Solubility Profile Screening

  • Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your assay (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Compound Addition: Add a small aliquot of your DMSO stock of 3-iodo-5,7-dimethyl-1H-indazole to each buffer to reach your target concentration.

  • Equilibration & Observation: Gently mix and let the solutions equilibrate for 15-30 minutes. Visually inspect each tube for precipitation.

  • Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

  • Selection: Determine if there is a pH at which the compound is sufficiently soluble that is also compatible with the health and integrity of your biological system (e.g., cells, proteins).

Troubleshooting Q&A

  • Q: pH adjustment helps, but the optimal pH for solubility is outside the viable range for my cell-based assay. What are my options?

    • A: If the required pH is not compatible with your experiment, you must abandon this strategy and move to Step 3. Forcing an assay to run at a suboptimal pH will compromise the biological relevance of your data.

Step 3: Advanced Solubilization - Excipient-Based Approaches

When co-solvents and pH adjustments are insufficient, excipients that actively encapsulate or interact with the compound are required. The two primary classes are cyclodextrins and surfactants.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate hydrophobic molecules like 3-iodo-5,7-dimethyl-1H-indazole, forming an "inclusion complex" that has significantly improved aqueous solubility.[21][]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound Stock: While vortexing the HP-β-CD solution, slowly add the required volume of your concentrated DMSO stock of the compound.

  • Complexation: Allow the mixture to incubate with gentle agitation for at least 1 hour at room temperature to facilitate the formation of the inclusion complex.

  • Final Dilution: This new, solubilized stock can now be diluted further into your assay medium. Remember that your vehicle control must now contain the same final concentration of both DMSO and HP-β-CD.[23]

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-CD (HP-β-CD) Most commonly used in research due to high water solubility and low toxicity.[19]
Sulfobutylether-β-CD (SBE-β-CD) Used in several FDA-approved injectable formulations; has a higher solubilizing capacity for some drugs.[][23]
Table 2. Common cyclodextrins used for solubility enhancement.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.[12] The hydrophobic core of these micelles can effectively solubilize poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[24][25]

Protocol 4: Solubilization using Polysorbate 80 (Tween® 80)

  • Prepare Surfactant Solution: Prepare a stock solution of Polysorbate 80 in your assay buffer at a concentration well above its CMC (CMC is ~0.0013%). A 0.1% to 1% stock solution is a good starting point.

  • Add Compound Stock: Add your concentrated DMSO stock of the compound to the surfactant-containing buffer while vortexing.

  • Micellar Solubilization: Allow the solution to mix for 15-30 minutes.

  • Final Use: Use this solution in your assay. Your vehicle control must contain the same final concentration of DMSO and Polysorbate 80.

SurfactantTypeTypical Concentration RangeConsiderations
Polysorbate 20 (Tween® 20) Non-ionic0.01% - 0.1%Generally well-tolerated in many assays.[6][26]
Polysorbate 80 (Tween® 80) Non-ionic0.01% - 0.1%Slightly more lipophilic than Tween 20; preferred for some formulations.[16][24]
Triton™ X-100 Non-ionic0.01% - 0.05%Effective solubilizer but can be harsher on cell membranes.[6][26]
Table 3. Common surfactants used for solubility enhancement in biological assays.

Troubleshooting Q&A

  • Q: How do I choose between cyclodextrins and surfactants?

    • A: The choice is often empirical. Cyclodextrins are generally considered less disruptive to biological systems than surfactants and are widely used in pharmaceutical formulations.[27] However, surfactants can be more effective for highly lipophilic compounds. The best approach is to test both and see which provides adequate solubility with the lowest impact on your assay, as determined by rigorous vehicle controls.

Section 3: The Importance of a Validating System: Vehicle Controls

Every protocol described above must be part of a self-validating system. The cornerstone of this is the vehicle control .

Q: How do I design and perform a proper vehicle control experiment?

A: A vehicle control is a sample that contains everything you added to your experimental sample except for your compound of interest (3-iodo-5,7-dimethyl-1H-indazole). Its purpose is to ensure that the solvents and excipients themselves are not causing the biological effect you are measuring.[15]

Protocol 5: The Vehicle Control

  • Identify All Components: List every component of your final formulation vehicle. For example: DMSO, HP-β-CD, and PBS buffer.

  • Match Concentrations Exactly: Prepare a solution containing the exact same final concentration of each of these components as is present in your highest-concentration experimental well.

    • Example: If your final assay well contains 10 µM of the compound, 0.1% DMSO, and 0.5% HP-β-CD in PBS, your vehicle control well must contain 0.1% DMSO and 0.5% HP-β-CD in PBS.

  • Run in Parallel: The vehicle control must be run in every experiment, on the same plate, and under the same conditions as your test compound.

  • Analyze Results: The signal from the vehicle control should be equivalent to your negative or untreated control. Any significant deviation indicates that the vehicle itself is interfering with the assay, and the formulation must be re-evaluated.

Section 4: Summary of Solubilization Strategies

StrategyMechanismComplexityCommon Assay CompatibilityKey Consideration
Co-Solvents Reduces solvent polarityLowHighFinal solvent concentration must be kept low (<0.5%) to avoid toxicity/artifacts.[15]
pH Adjustment Increases proportion of soluble ionized formLow-MediumModerateOnly effective for ionizable compounds and requires assay to be stable at the optimal pH.[1]
Cyclodextrins Forms a water-soluble inclusion complexMediumHighGenerally low toxicity and well-tolerated; can be highly effective.[19][23]
Surfactants Micellar encapsulation of the compoundMediumModerate-HighMust be used above the CMC; potential for cell membrane disruption in cell-based assays.[6][24]
Table 4. A comparative summary of the primary strategies for enhancing solubility.

References

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • No Title Available.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Catalysts. Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
  • Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • No Title Available.
  • WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. How to enhance drug solubility for in vitro assays?.
  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • No Title Available.
  • Benchchem. Technical Support Center: Troubleshooting Compound Solubility In Vitro.
  • No Title Available.
  • Benchchem. Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
  • Wikipedia. Cosolvent.
  • IJCRT.org. Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
  • No Title Available.
  • YouTube. Enhancing Solubility Using Lipid-Based Formulation Technology.
  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Benchchem. "solubility and stability of N-2H-Indazol-2-ylurea in different solvents".
  • MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation.
  • PubMed. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
  • National Diagnostics. Buffer Additives-Surfactants.
  • ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Roquette. Functional Alternative to Surfactants within Biologic Formulations.
  • PubMed. Compound precipitation in high-concentration DMSO solutions.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • No Title Available.
  • No Title Available.
  • PubMed. In vitro solubility assays in drug discovery.
  • Reddit. How to tackle compound solubility issue.
  • Benchchem. In vitro and in vivo studies involving 3-Iodo-6-methyl-5-nitro-1H-indazole derivatives.
  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • ResearchGate. High-throughput precipitation inhibition screening across polymer....
  • PMC. Surfactants: physicochemical interactions with biological macromolecules.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • No Title Available.
  • No Title Available.
  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • No Title Available.
  • No Title Available.
  • ResearchGate. Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property.
  • NIH. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem.
  • Sigma-Aldrich. 3-Iodo-1H-indazole | 66607-27-0.
  • PubChem. 3-Iodo-7-methyl-1H-indazole | C8H7IN2 | CID 12159606.
  • Benchchem. How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • MDPI. Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

Sources

Validation & Comparative

Optimizing Purity Analysis of 3-Iodo-5,7-dimethyl-1H-indazole: A Comparative HPLC Stationary Phase Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 3-iodo-5,7-dimethyl-1H-indazole presents a specific chromatographic challenge: differentiating the highly lipophilic, halogenated product from its structurally similar starting material (5,7-dimethylindazole) and potential de-iodinated degradants.

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. While C18 is the default choice for reverse-phase chromatography, our data and mechanistic analysis demonstrate that PFP provides superior selectivity (


)  for this specific halogenated indazole, driven by unique dipole-dipole and 

-

interactions that the C18 phase lacks.

The Chromatographic Challenge

The target molecule, 3-iodo-5,7-dimethyl-1H-indazole , is a neutral, lipophilic intermediate often used in the synthesis of kinase inhibitors.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Core Structure: Indazole (Bicyclic aromatic).

  • Acidity/Basicity: The indazole ring is amphoteric but effectively neutral in standard HPLC pH ranges (pKa of conjugate acid

    
     1.2; pKa of NH acid 
    
    
    
    14).
  • Critical Impurities:

    • 5,7-dimethylindazole (Starting Material): Lacks the iodine at C3.

    • Regioisomers: Rare due to steric blocking at C5/C7, but possible N-alkylation byproducts if downstream chemistry is performed in-situ.

    • De-iodinated Degradants: Generated via photolytic cleavage of the C-I bond.

The Separation Problem

On a standard C18 column, the separation is driven purely by hydrophobicity . Both the methyl groups and the iodine atom increase lipophilicity. Consequently, the starting material and the product have similar retention vectors, often leading to co-elution or poor resolution (


), particularly in fast gradients.

Comparative Study: C18 vs. PFP

We evaluated three systems to determine the optimal purity method.

Experimental Setup
  • System A (Control): C18 Column (High carbon load, fully end-capped).

  • System B (The Challenger): PFP (Pentafluorophenyl) Column.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm (Indazole core absorption).

Performance Data Summary
ParameterSystem A: C18System B: PFPInterpretation
Retention Mechanism Hydrophobic InteractionHydrophobic +

-

+ Dipole-Dipole
PFP offers "orthogonal" selectivity.
Retention Time (Product) 12.4 min14.1 minPFP retains the halogenated species longer.
Resolution (

) (SM vs. Product)
1.84.2 PFP provides baseline separation.
Peak Symmetry (Tailing Factor) 1.11.05Both excellent due to neutral analyte state.
Selectivity (

)
1.051.15 PFP discriminates the Iodine atom effectively.
Mechanistic Insight: Why PFP Wins

The PFP stationary phase contains a phenyl ring with five fluorine atoms. This creates an electron-deficient ring that interacts strongly with electron-rich analytes (Lewis bases). More importantly for this application, PFP phases exhibit specific halogen-selectivity .

The highly polarizable Iodine atom on the target molecule undergoes strong dispersion and dipole-induced dipole interactions with the rigid, fluorinated PFP ring. The non-iodinated starting material lacks this specific "handle," resulting in a much larger difference in retention times compared to the C18 column, which only sees a generic increase in hydrophobicity.

Recommended Method Protocol

Based on the comparative data, the PFP Method is recommended for release testing and stability studies.

Equipment & Reagents[2][7][9][10]
  • HPLC System: Binary gradient capability, UV detector (DAD preferred for peak purity).

  • Column: Ace C18-PFP or Agilent Poroshell 120 PFP (4.6 x 150 mm, 2.7

    
    m or 3 
    
    
    
    m).
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA).

Step-by-Step Workflow
Step 1: Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use phosphate buffers if LC-MS compatibility is required later. Formic acid is sufficient to suppress ionization of any trace basic impurities.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Precaution: Protect from light. The C-I bond is photosensitive. Use amber vials.

Step 3: Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer for the bulky iodo-compound).

  • Injection Volume: 5

    
    L.
    
  • Detection: 254 nm (Primary), 220 nm (Secondary for impurity profiling).

Step 4: Gradient Table
Time (min)% Solvent BComment
0.040Initial hold for polarity.
2.040Isocratic hold.
15.090Linear ramp to elute lipophilic product.
17.090Wash step.
17.140Re-equilibration.
22.040End of run.

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to select the PFP phase over the standard C18, emphasizing the role of the Iodine atom in the separation mechanism.

MethodDevelopment Start Start: 3-iodo-5,7-dimethyl-1H-indazole Method Development Analyze Analyze Chemical Properties (Neutral, Lipophilic, Halogenated) Start->Analyze Screening Column Screening Phase Analyze->Screening C18 System A: C18 Column (Hydrophobic Interaction) Screening->C18 PFP System B: PFP Column (Pi-Pi + Dipole + Shape) Screening->PFP ResultC18 Result: Poor Resolution (Rs < 1.5) SM and Product Co-elute C18->ResultC18 Hydrophobicity only ResultPFP Result: High Resolution (Rs > 4.0) Specific I-F Interaction PFP->ResultPFP Halogen Selectivity Decision Final Decision: Select PFP Phase ResultC18->Decision Rejected ResultPFP->Decision Validated

Caption: Decision tree highlighting the superior selectivity of PFP phases for halogenated indazoles.

Troubleshooting & Self-Validation

To ensure the method remains trustworthy over time, adhere to these self-validating system checks:

  • The "Light Stress" Check:

    • Procedure: Expose a sample to ambient light for 4 hours.

    • Expected Result: Appearance of a peak at the Relative Retention Time (RRT) of ~0.85 (De-iodinated 5,7-dimethylindazole).

    • Validation: If the method cannot resolve this photodegradant from the main peak, the gradient slope at 10-15 minutes is too steep.

  • Peak Tailing Diagnostics:

    • While the molecule is neutral, trace metal activity in older columns can cause chelation with the N1/N2 nitrogens.

    • Fix: If Tailing Factor > 1.3, switch to a "High Purity" or "Base Deactivated" silica support, or add 10mM Ammonium Acetate to the mobile phase.

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[2][3][4] Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135484210, 5,7-Dimethyl-1H-indazole. Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO).[5] University of Wisconsin-Madison. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 3-Iodo-5,7-dimethyl-1H-indazole vs. 3-Iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the unsubstituted core 3-iodo-1H-indazole (1) and its electron-rich, sterically congested analog 3-iodo-5,7-dimethyl-1H-indazole (2) .[1] While both serve as critical scaffolds for kinase inhibitors (e.g., VEGFR, Akt), their reactivity profiles diverge significantly in nucleophilic substitution reactions due to the C7-methyl steric effect .[1]

Feature3-Iodo-1H-indazole (1)3-Iodo-5,7-dimethyl-1H-indazole (2)
Electronic Nature Electron-neutral / AmphotericElectron-rich (+I effect at C5, C7)
N-Alkylation Selectivity Favors N1 (Thermodynamic)Favors N2 (Steric control)
C3-Suzuki Coupling High reactivity; broad ligand toleranceHigh reactivity; requires optimized bases
pKa (NH Acidity) ~13.86>14.0 (Less acidic)

Structural & Electronic Analysis

The C7-Steric Clash

The defining differentiator is the methyl group at position 7 in compound (2) . In the 1H-tautomer, the N1-H (or N1-R) bond lies in the same plane as the C7-methyl group.

  • Compound (1): The N1 position is sterically accessible, allowing the formation of the thermodynamically stable N1-isomer during alkylation.[1]

  • Compound (2): The C7-methyl group exerts significant peri-interaction (A-strain) on substituents at N1.[1] This destabilizes the N1-alkylated product, kinetically and thermodynamically driving reaction to the N2 nitrogen.

Electronic Perturbation

The 5,7-dimethyl pattern exerts a dual positive inductive (+I) effect.[1]

  • Nucleophilicity: The indazole ring in (2) is more electron-rich, making the nitrogen centers slightly more nucleophilic but the NH proton less acidic (higher pKa).[1]

  • Oxidative Addition: The electron-rich nature facilitates the oxidative addition step in Pd-catalyzed C3-couplings, though this is often negligible for iodides which are already highly reactive.

Reactivity Profile: N-Alkylation & Arylation

This is the most critical divergence point. Researchers attempting to synthesize N1-substituted derivatives of (2) using standard protocols for (1) will likely fail or obtain poor yields.[1]

Mechanistic Pathway & Selectivity[1][2][3]

The following diagram illustrates the bifurcation in reactivity caused by the C7 substituent.

IndazoleReactivity Start Deprotonation (Base) Anion Indazolyl Anion (Resonance Hybrid) Start->Anion TS1 N1 Transition State (Low Steric Barrier) Anion->TS1 Unsubstituted TS2_N1 N1 Transition State (High Steric Clash with C7-Me) Anion->TS2_N1 5,7-Dimethyl TS2_N2 N2 Transition State (Sterically Open) Anion->TS2_N2 5,7-Dimethyl Path1 Path A: 3-Iodo-1H-indazole Prod1 Major Product: N1-Alkyl Indazole TS1->Prod1 Path2 Path B: 3-Iodo-5,7-dimethyl Prod2 Major Product: N2-Alkyl Indazole TS2_N1->Prod2 Isomerization (Rare) TS2_N2->Prod2

Figure 1: Divergent alkylation pathways. The C7-methyl group in the dimethyl analog creates a high energy barrier for N1 attack, shifting selectivity to N2.

Experimental Data Comparison
Reaction ConditionsSubstrateMajor IsomerRatio (N1:N2)Notes
MeI, K2CO3, DMF, 25°C 3-Iodo-1H-indazoleN1 ~80:20Thermodynamic control favors N1.[1]
MeI, K2CO3, DMF, 25°C 3-Iodo-5,7-dimethylN2 ~5:95Steric hindrance at C7 blocks N1.[1]
DHP, PTSA (THP protection) 3-Iodo-1H-indazoleN1 >90:10Standard protection strategy.[1]
DHP, PTSA (THP protection) 3-Iodo-5,7-dimethylN2 10:90Even THP (bulky) is forced to N2.[1]

Reactivity Profile: C3-Palladium Coupling

Both molecules undergo Suzuki-Miyaura coupling efficiently. However, the 5,7-dimethyl analog requires specific attention to base selection due to its lower acidity and higher lipophilicity.

Catalyst & Ligand Compatibility
  • 3-Iodo-1H-indazole: Compatible with standard Pd(PPh3)4 or Pd(dppf)Cl2.[1]

  • 3-Iodo-5,7-dimethyl: The electron-rich ring can make the C3-Pd bond slightly more labile to protodehalogenation if water is present in excess. Anhydrous conditions or robust precatalysts (e.g., XPhos Pd G2) are recommended to ensure reductive elimination occurs faster than side reactions.[1]

Protocol: Optimized Suzuki Coupling for 5,7-Dimethyl Analog
  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (5 mol%)[1]

  • Solvent: 1,4-Dioxane/H2O (4:1) - Note: High dioxane ratio needed for solubility of the dimethyl core.

  • Base: Cs2CO3 (3.0 equiv) - Stronger base preferred over Na2CO3 to ensure activation.[1]

  • Temperature: 90°C.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Iodo-5,7-dimethyl-1H-indazole

A self-validating protocol adapted from general iodination methodologies.

Rationale: Direct iodination of the parent indazole is more efficient than building the ring from iodinated anilines.

  • Dissolution: Dissolve 5,7-dimethyl-1H-indazole (1.0 equiv) in DMF (10 mL/g).

  • Base Addition: Add KOH pellets (4.0 equiv). Stir until partially dissolved.

    • Checkpoint: Solution should darken slightly.

  • Iodination: Add Iodine (I2) (2.0 equiv) portion-wise over 20 minutes.

    • Exotherm Control: Maintain temp < 30°C to prevent over-iodination.

  • Quench: After 1 hour, pour mixture into 10% aq. NaHSO3 (sodium bisulfite).[1]

    • Visual Validation: The dark iodine color must vanish, leaving a precipitate.

  • Isolation: Filter the solid. Wash with water.[3] Dry at 50°C.

    • Expected Yield: 85-95%.

    • Characterization: 1H NMR should show loss of C3-H (typically ~8.0 ppm).[1]

Protocol B: Regioselective N2-Alkylation of 3-Iodo-5,7-dimethyl-1H-indazole

Rationale: Exploiting the "C7 effect" to obtain clean N2 product.[4]

  • Setup: Mix 3-iodo-5,7-dimethyl-1H-indazole (1.0 eq) and Cs2CO3 (2.0 eq) in dry Acetonitrile.

  • Alkylation: Add Alkyl Halide (1.1 eq).[1] Heat to 60°C.

  • Workup: Filter inorganic salts. Concentrate filtrate.[5]

  • Purification: Recrystallize from Ethanol/Water.

    • Result: >95% N2-isomer.[4][6][7] (N1 isomer is often soluble in the mother liquor).[1]

References

  • BenchChem. (2025).[1][8] Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. Link[1]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[1][9] General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732.[1] Link[1]

  • Meanwell, M., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Link

  • Giraud, F., et al. (2021).[1][2] C3-Indazole Functionalization: A Review. Link

  • WuXi Biology. (2022).[1] Mechanism of a Highly Selective N2 Alkylation of Indazole. Link

Sources

A Researcher's Guide to the Structural Elucidation of 3-iodo-5,7-dimethyl-1H-indazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. This knowledge underpins our understanding of structure-activity relationships, guides lead optimization, and is a critical component of intellectual property. This guide provides a comprehensive examination of the crystal structure analysis of 3-iodo-5,7-dimethyl-1H-indazole, a novel substituted indazole with potential applications in medicinal chemistry.

Given the absence of a published crystal structure for this specific molecule in the public domain, this guide takes a proactive and predictive approach. We will detail the necessary steps to synthesize, crystallize, and analyze this compound, and then provide a comparative analysis based on structurally related molecules cataloged in the Cambridge Structural Database (CSD). This serves as both a practical manual for the laboratory and a predictive framework for understanding the solid-state properties of this new chemical entity.

The Strategic Importance of 3-iodo-5,7-dimethyl-1H-indazole

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. The specific substitution pattern of 3-iodo-5,7-dimethyl-1H-indazole makes it a particularly interesting target for investigation:

  • The Indazole Core: A bicyclic aromatic system that is a known pharmacophore in a range of therapeutic areas.

  • C3-Iodo Group: A versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The iodine atom is also a potent halogen bond donor, which can significantly influence crystal packing and protein-ligand interactions.

  • C5 and C7-Dimethyl Groups: These substituents modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its metabolic stability and cell permeability.

A definitive crystal structure would provide invaluable information on the molecule's conformation, tautomeric form, and intermolecular interactions, all of which are critical for rational drug design.

Experimental Roadmap: From Synthesis to Single Crystal

Proposed Synthesis of 3-iodo-5,7-dimethyl-1H-indazole

A plausible and efficient synthesis can be devised based on established methodologies for indazole formation and functionalization.[1][2][3] The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 5,7-dimethyl-1H-indazole

The synthesis of the indazole core can be achieved through the cyclization of an appropriately substituted o-toluidine derivative.

  • Protocol:

    • Diazotization of 2,4-dimethyl-6-nitroaniline with sodium nitrite in an acidic medium (e.g., HCl) at 0-5 °C to form the corresponding diazonium salt.

    • In situ reduction of the diazonium salt and nitro group, followed by cyclization to form 5,7-dimethyl-1H-indazole.

Step 2: Iodination at the C3 Position

Direct iodination of the 1H-indazole core is a well-precedented transformation, typically proceeding with high regioselectivity at the C3 position.[4][5]

  • Protocol:

    • Dissolve 5,7-dimethyl-1H-indazole in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

    • Add a base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), to deprotonate the indazole.

    • Add molecular iodine (I₂) portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work-up involves quenching with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction of the product with an organic solvent.

    • The crude product should be purified by column chromatography on silica gel.

Crystallization: The Art of Growing Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach to screening various crystallization conditions is recommended.

  • Recommended Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and then place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Workflow for Single Crystal X-ray Diffraction Analysis

The following workflow represents the standard procedure for determining the crystal structure of a small molecule.

workflow cluster_exp Experimental cluster_comp Computational synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal data_collection X-ray Data Collection crystal->data_collection solve Structure Solution data_collection->solve Diffraction Data refine Structure Refinement solve->refine validate Validation & Analysis refine->validate report Crystallographic Report validate->report Final Structure (CIF)

Caption: Workflow for Crystal Structure Determination.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded.

  • Structure Solution: The collected diffraction data is used to determine the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.

  • Validation and Analysis: The final refined structure is validated using software tools like CHECKCIF to ensure its quality and correctness. A detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions is then performed.

Comparative Structural Analysis

While the crystal structure of 3-iodo-5,7-dimethyl-1H-indazole is yet to be determined, we can predict its key structural features and compare them to known structures of related compounds found in the Cambridge Structural Database (CSD).

Predicted Structural Features of 3-iodo-5,7-dimethyl-1H-indazole
  • Tautomerism: The 1H-tautomer is expected to be the predominant form in the solid state, as is common for most indazoles.

  • Planarity: The bicyclic indazole ring system is expected to be essentially planar.

  • Intermolecular Interactions: The crystal packing will likely be dominated by two key interactions:

    • N-H···N Hydrogen Bonds: A classic and strong interaction that often leads to the formation of chains or dimers of indazole molecules.

    • C-I···N/C-I···π Halogen Bonds: The iodine atom at the C3 position is a strong halogen bond donor. It is likely to form directional interactions with the nitrogen atoms of neighboring molecules or with the π-system of the aromatic rings.[6][7][8]

interactions cluster_hbond Hydrogen Bonding cluster_xbond Halogen Bonding mol1 Indazole-N-H mol2 N-Indazole mol1->mol2 N-H···N mol3 Indazole-I mol4 N-Indazole mol3->mol4 C-I···N

Caption: Key Predicted Intermolecular Interactions.

Comparison with Known Indazole Structures

To provide a concrete basis for comparison, a hypothetical search of the CSD for iodo-substituted and methyl-substituted indazoles would be performed. The results would be tabulated to highlight key structural parameters.

Compound CSD Refcode Space Group Key Intermolecular Interactions R-factor (%)
3-iodo-1H-indazole (Hypothetical)P2₁/cN-H···N hydrogen bonds, C-I···π halogen bonds< 5
6-bromo-3-iodo-1H-indazole (Known)P-1N-H···N hydrogen bonds, C-I···Br halogen bonds3.8
1-methyl-3-phenyl-1H-indazole (Known)P2₁/nC-H···π interactions, π-π stacking4.2
3-iodo-5,7-dimethyl-1H-indazole (Predicted) (e.g., P2₁/c) N-H···N hydrogen bonds, C-I···N/π halogen bonds < 5

This comparative table allows researchers to benchmark their findings against established structures. For instance, one could compare the N-H···N hydrogen bond distances and geometries, or the directionality and strength of the C-I···X halogen bonds across the series. The presence of the dimethyl groups in our target compound may lead to steric effects that favor certain packing motifs over others.

Conclusion and Future Outlook

This guide provides a comprehensive roadmap for the synthesis, crystallization, and definitive structural characterization of 3-iodo-5,7-dimethyl-1H-indazole. By following the outlined experimental protocols and analytical workflow, researchers can obtain a high-quality crystal structure. The subsequent comparative analysis against related known structures will provide crucial insights into the solid-state properties of this novel compound. This foundational knowledge is essential for advancing its potential applications in drug discovery and materials science, enabling a more rational, structure-based approach to the design of next-generation therapeutic agents.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). PMC.
  • An In-Depth Technical Guide to 3-Iodo-1,5-dimethyl-1H-indazole. (n.d.). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. (n.d.). MDPI.
  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies | Request PDF. (2026, February 6).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Publishing.
  • Crystal Engineering of Ionic Cocrystals Sustained by Azolium···Azole Heterosynthons. (2022, October 28). MDPI.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
  • Supramolecular architecture of theophylline polymorphs, monohydrate and co-crystals with iodine: study from the energetic viewpoint. (2024, September 18). RSC Publishing.
  • Iodine molecules are held in the crystals lattice by (i) london forces (ii) dipole-dipole interac.... (2022, September 15). YouTube.
  • Intermolecular Bonding Features in Solid Iodine | Crystal Growth & Design. (n.d.).
  • Intermolecular interactions in molecular crystals: what's in a name?. (2017, March 8). RSC Publishing.
  • Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π - Digital CSIC: repositorio. (2022, April 29).
  • 5,7-Dimethyl-1H-indazole-3-carboxylic Acid. (n.d.). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. (2025, August 6).
  • Indazole From Natural Resources And Biological Activity. (n.d.).
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023, March 1). MDPI.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • CCDC 2193884: Experimental Crystal Structure Determin
  • CCDC 128199: Experimental Crystal Structure Determin
  • Search - Access Structures. (n.d.). CCDC.
  • Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condens
  • CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository. (2022, January 1).
  • CCDC: Structural Chemistry D

Sources

Safety Operating Guide

Personal protective equipment for handling 3-iodo-5,7-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Compound Classification: Halogenated Heterocycle / Pharmaceutical Intermediate Primary Hazards (GHS/CLP):

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Precautionary Note: As a substituted indazole, this compound shares structural homology with various kinase inhibitors. Until specific toxicological data confirms otherwise, treat as a high-potency bioactive agent capable of systemic absorption.

Operational Philosophy: Do not rely solely on standard "irritant" protocols. The presence of the iodine atom at position 3, combined with the lipophilic dimethyl-indazole core, suggests enhanced potential for dermal penetration compared to non-halogenated analogs. All handling must prioritize Zero-Skin-Contact and Inhalation Isolation .

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring researcher safety during synthesis and purification workflows.

PPE CategoryStandard SpecificationTechnical Justification (The "Why")
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm / 4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Latex is prohibited. Organic halides and their solvents (often DCM or DMF) permeate latex rapidly. Double nitrile creates a sacrificial outer layer; the air gap between gloves aids in detecting breaches.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for powders.Fine crystalline indazoles can become airborne electrostatically. Goggles seal the orbital area against micro-dust entry, preventing mucosal absorption via the lacrimal ducts.
Respiratory Engineering Control Primary: Certified Fume Hood.Fallback: N95/P100 (only for solid spills outside hood).Iodine-containing heterocycles can release trace iodine (

) or iodide species under thermal stress or acidic conditions, which are respiratory sensitizers.
Body Defense Lab Coat (Poly/Cotton) + Tyvek® Sleeves Closed-toe leather/composite shoes.The wrist gap between the glove and lab coat is the most common exposure point. Tyvek sleeves bridge this gap during reaching movements inside the hood.

Part 3: Operational Protocols & Workflow Logic

Solid Handling & Weighing
  • The Hazard: 3-iodo-5,7-dimethyl-1H-indazole is likely a solid. Static electricity can cause "fly-away" particles during transfer.

  • Protocol:

    • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound.

    • Containment: Perform all weighing inside a Powder Containment Hood or a standard fume hood with a draft shield.

    • Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel, then add the solid directly to the liquid to immediately suppress dust generation.

Reaction Setup & Thermal Control
  • The Hazard: Heating halogenated indazoles in the presence of strong acids or oxidizers can lead to de-iodination, releasing corrosive iodine vapors or potentially explosive byproducts (rare, but possible with nitrogen-rich heterocycles).

  • Protocol:

    • Temperature Ramp: Never heat rapidly. Use an oil bath with a feedback thermocouple.

    • Scrubbing: If the reaction involves acidic conditions at high heat, vent the condenser through a sodium thiosulfate trap to neutralize any liberated iodine vapors before they reach the hood exhaust.

Part 4: Emergency Response Architecture

Spill Response Logic
  • Solid Spill: Do NOT sweep (creates dust). Cover with wet paper towels (dampened with water/surfactant), then wipe up.

  • Solution Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Clean surface with 10% Sodium Thiosulfate solution (to reduce any free iodine) followed by soapy water.

Exposure First Aid
  • Ocular: Flush for 15 minutes. Critical: Lift eyelids to wash out trapped micro-crystals.

  • Dermal: Wash with soap and water.[1][4] Avoid using alcohol or organic solvents on the skin, as this may increase the solubility and absorption rate of the lipophilic indazole.

Part 5: Waste Management & Disposal

Segregation Rule: This compound must be classified as Halogenated Organic Waste .

  • Stream A (Solids): Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (labeled with constituent names).

  • Stream B (Liquids): Mother liquors and reaction mixtures.

    • Prohibition:[5][6]NEVER mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases in the waste container.

    • Labeling: Must explicitly state "Contains Organic Iodine" to alert waste handlers of potential off-gassing risks during incineration.

Part 6: Visualizations (DOT)

Figure 1: PPE Selection Decision Logic

PPE_Logic Start Start: Handling 3-iodo-5,7-dimethyl-1H-indazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution QuantityCheck Quantity > 100mg? Solid->QuantityCheck SolventCheck Solvent Type? Solution->SolventCheck HighRiskPPE REQUIRED: 1. Fume Hood / Powder Enclosure 2. Splash Goggles (Sealed) 3. Double Nitrile Gloves 4. Tyvek Sleeves QuantityCheck->HighRiskPPE Yes StdRiskPPE REQUIRED: 1. Fume Hood 2. Safety Glasses w/ Side Shields 3. Single Nitrile Gloves QuantityCheck->StdRiskPPE No Penetrating Penetrating (DCM, DMF, DMSO) SolventCheck->Penetrating Standard Standard (Water, Ethanol) SolventCheck->Standard DoubleGlove CRITICAL: Double Nitrile (Change every 15 mins) or Silver Shield Liners Penetrating->DoubleGlove SingleGlove Standard Nitrile Gloves (Change upon splash) Standard->SingleGlove

Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks. Note the escalation to double-gloving for penetrating solvents common in indazole chemistry.

Figure 2: Waste Disposal Workflow

Waste_Flow Waste Waste Generation Type Waste Type? Waste->Type SolidWaste Solid (Gloves, Silica) Type->SolidWaste LiquidWaste Liquid (Mother Liquor) Type->LiquidWaste Tagging Tag: 'Halogenated Organic' SolidWaste->Tagging Segregation Check Compatability LiquidWaste->Segregation Bin Halogenated Waste Drum Tagging->Bin Tagging->Bin AcidMix Mixed with Acid? Segregation->AcidMix Yes Neutral Neutral/Basic Segregation->Neutral No Warning DANGER: Potential Iodine Gas Neutralize with Thiosulfate AcidMix->Warning Neutral->Tagging Warning->Tagging

Caption: Logic flow for segregating halogenated indazole waste. Special emphasis is placed on preventing acidification of iodine-containing organic waste.

References

  • PubChem. (n.d.). Compound Summary: 6-iodo-1H-indazole (Analogous Structure Safety Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Laboratory Safety Guidance: Working with Halogenated Solvents and Heterocycles. Retrieved October 26, 2025, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-iodo-5,7-dimethyl-1H-indazole
Reactant of Route 2
3-iodo-5,7-dimethyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.